molecular formula C31H50O4 B15596426 1-Dehydroxy-23-deoxojessic acid

1-Dehydroxy-23-deoxojessic acid

货号: B15596426
分子量: 486.7 g/mol
InChI 键: JAIDDVHUAQNJDH-LRCGKYSPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Dehydroxy-23-deoxojessic acid is a useful research compound. Its molecular formula is C31H50O4 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H50O4

分子量

486.7 g/mol

IUPAC 名称

(1S,3S,7S,12S,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

InChI

InChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22-10-11-23-29(7,26(34)35)24(32)16-25(33)31(23)17-30(22,31)15-14-27(21,28)5/h18,20-25,32-33H,3,8-17H2,1-2,4-7H3,(H,34,35)/t20?,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-/m1/s1

InChI 键

JAIDDVHUAQNJDH-LRCGKYSPSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Dehydroxy-23-deoxojessic acid, also known as 4-carboxy-4-methyl-24-methylenecycloartanol (CMMC), is a key sterol biosynthetic intermediate (SBI) in plants.[1][2] While not a final bioactive product in the same vein as many other triterpenoids, its accumulation has been shown to have significant physiological effects, including the inhibition of polar auxin transport.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway leading to and from this intermediate, with a focus on the enzymatic steps and the broader context of triterpenoid (B12794562) and sterol biosynthesis. The guide details the key enzyme families involved, presents available data in a structured format, outlines relevant experimental protocols, and provides visualizations of the core pathways and workflows.

Introduction to Triterpenoid and Sterol Biosynthesis

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, 2,3-oxidosqualene (B107256).[3][4][5] These compounds serve a wide range of functions in plants, from essential roles as membrane components (sterols) and hormones (brassinosteroids) to specialized metabolites involved in defense against herbivores and pathogens.[6][7][8]

The biosynthesis of triterpenoids begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[4][5][9] This initial cyclization is a critical diversification step, leading to a variety of triterpene scaffolds.[5][8] In the case of sterol biosynthesis, the primary product of OSC activity in plants is cycloartenol (B190886).[8][9]

Following the formation of the initial triterpene skeleton, a series of modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases (CYPs).[3][6][7] These modifications, which include the addition of hydroxyl, carboxyl, and keto groups, are crucial for the functionalization and diversification of triterpenoids.[4][10]

The Biosynthetic Pathway to this compound

The formation of this compound is an integral part of the sterol C4-demethylation process. This process involves a multi-enzyme complex, and this compound is a key intermediate.

The generalized pathway is as follows:

  • From Mevalonate to 2,3-Oxidosqualene: The biosynthesis of all triterpenoids begins with the mevalonic acid (MVA) pathway in the cytosol, which produces the C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[8][11] These are sequentially condensed to form the C30 linear precursor, 2,3-oxidosqualene.[5][12]

  • Cyclization of 2,3-Oxidosqualene: In the context of sterol biosynthesis in plants, the enzyme cycloartenol synthase (CAS), an OSC, catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol.[8][9]

  • C4-Demethylation and the Formation of this compound: Cycloartenol undergoes a series of modifications, including the removal of two methyl groups at the C4 position. This process is catalyzed by a sterol C4-demethylase (SC4DM) multi-enzyme complex.[2][13] this compound is an intermediate in this demethylation cascade.[1] The key enzymes in this complex include sterol C4-methyl oxidase (SMO), 3β-hydroxysteroid dehydrogenase/decarboxylase (3βHSD/D), and 3-ketosteroid reductase (3KSR).[13] The protein ERG28 acts as a scaffold, tethering this complex to the endoplasmic reticulum.[1][2][13]

The immediate precursor to this compound within this complex is not explicitly detailed in the provided search results, but it is a C4-methylated sterol that undergoes oxidation to a carboxylic acid at the C4 position.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of this compound and related triterpenoids is orchestrated by several key enzyme families.

Enzyme ClassAbbreviationFunctionKey Genes/Examples
Oxidosqualene CyclaseOSCCatalyzes the cyclization of 2,3-oxidosqualene to form various triterpene skeletons.[5][9]Cycloartenol synthase (CAS), β-amyrin synthase (β-AS), Lupeol synthase (LS)[9][14]
Cytochrome P450 MonooxygenaseCYPCatalyzes a wide range of oxidative reactions, including hydroxylation, carboxylation, and epoxidation of the triterpene scaffold.[3][6][7]CYP51, CYP71, CYP72, CYP87, CYP88, CYP93, CYP716 families[4][10]
Sterol C4-methyl oxidaseSMOPart of the SC4DM complex involved in C4-demethylation.[13]-
3β-hydroxysteroid dehydrogenase/decarboxylase3βHSD/DPart of the SC4DM complex involved in C4-demethylation.[13]-
3-ketosteroid reductase3KSRPart of the SC4DM complex involved in C4-demethylation.[13]-

Experimental Protocols

The elucidation of triterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for key experiments.

4.1. Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This method is commonly used to characterize the function of candidate OSC and CYP genes.

Protocol:

  • Gene Cloning: The full-length cDNA of the candidate gene (e.g., a putative OSC or CYP) is amplified by PCR from a cDNA library of the source organism. The PCR product is then cloned into a suitable plant expression vector, such as pEAQ-HT.

  • Agrobacterium tumefaciens Transformation: The expression vector is transformed into a competent Agrobacterium tumefaciens strain (e.g., LBA4404) by electroporation.

  • Infiltration of N. benthamiana: A single colony of the transformed Agrobacterium is grown overnight in LB medium with appropriate antibiotics. The bacterial culture is then pelleted, resuspended in infiltration buffer (10 mM MES, 10 mM MgCl2, 200 µM acetosyringone), and the OD600 is adjusted to 0.5-1.0. The bacterial suspension is infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression of multiple genes (e.g., an OSC and a CYP), the respective Agrobacterium strains are mixed prior to infiltration.

  • Metabolite Extraction: After 5-7 days of incubation, the infiltrated leaf tissue is harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. The metabolites are extracted with an organic solvent such as ethyl acetate (B1210297) or a methanol/chloroform mixture.

  • Metabolite Analysis: The crude extract is typically dried, redissolved in a suitable solvent, and may be derivatized (e.g., by silylation with BSTFA) to improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis. The resulting mass spectra are compared with authentic standards or databases to identify the products of the enzymatic reaction.

4.2. In Vitro Enzyme Assays with Yeast Microsomes

This protocol is used to determine the specific activity and substrate specificity of an enzyme in a more controlled environment.

Protocol:

  • Yeast Expression: The candidate gene is cloned into a yeast expression vector (e.g., pYES2) and transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).

  • Microsome Preparation: The transformed yeast is grown in selective medium, and protein expression is induced (e.g., with galactose). The cells are harvested, and microsomes are prepared by differential centrifugation.

  • Enzyme Assay: The microsomal fraction containing the expressed enzyme is incubated with the substrate (e.g., 2,3-oxidosqualene for an OSC, or a specific triterpene for a CYP) in a reaction buffer containing necessary cofactors (e.g., NADPH for CYPs).

  • Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent. The products are then analyzed by techniques such as GC-MS or LC-MS.

Visualizations

5.1. Biosynthetic Pathway Diagram

1-Dehydroxy-23-deoxojessic_acid_Biosynthesis MVA Mevalonic Acid Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP Oxidosqualene 2,3-Oxidosqualene IPP_DMAPP->Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol OSC C4_Methyl_Sterol C4-Methyl Sterol Intermediate Cycloartenol->C4_Methyl_Sterol CMMC This compound (CMMC) C4_Methyl_Sterol->CMMC SC4DM Complex Sterols Phytosterols CMMC->Sterols Further steps in C4-demethylation OSC Cycloartenol Synthase (OSC) SC4DM SC4DM Complex (SMO, 3βHSD/D, 3KSR) Further_Enzymes Further Modifying Enzymes

Caption: Simplified biosynthetic pathway to this compound.

5.2. Experimental Workflow Diagram

Experimental_Workflow Start Identify Candidate Gene (OSC or CYP) Cloning Clone Gene into Expression Vector Start->Cloning Transformation Transform into Agrobacterium Cloning->Transformation Infiltration Infiltrate N. benthamiana Leaves Transformation->Infiltration Incubation Incubate Plants (5-7 days) Infiltration->Incubation Harvest Harvest and Extract Metabolites Incubation->Harvest Analysis GC-MS or LC-MS Analysis Harvest->Analysis Identification Identify Enzymatic Product Analysis->Identification

References

The Elucidation of 1-Dehydroxy-23-deoxojessic Acid: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide outlines the theoretical framework and experimental approaches required for the structural elucidation of the natural product "1-Dehydroxy-23-deoxojessic acid." Despite a comprehensive search of scientific databases and chemical catalogs, detailed experimental data regarding the isolation, spectroscopic analysis, and biological activity of this specific compound are not publicly available. Therefore, this document serves as a methodological template, presenting the standard workflows, data presentation formats, and analytical techniques that researchers and drug development professionals would employ for the characterization of a novel chemical entity.

Introduction

This compound is a triterpenoid (B12794562) compound with the molecular formula C31H50O3 and a molecular weight of approximately 470.7 g/mol .[1][2] Its registered CAS number is 149252-87-9.[2][3] While commercially available from some suppliers, the primary scientific literature detailing its isolation and complete structural characterization, including stereochemistry, remains elusive. The elucidation of such a natural product would typically involve a series of steps beginning with its isolation from a biological source, followed by a comprehensive analysis using various spectroscopic techniques to determine its planar structure and relative and absolute stereochemistry.

Physicochemical Properties (Illustrative)

A crucial first step in characterizing a purified compound is to determine its fundamental physicochemical properties. These data provide initial clues about the compound's identity and purity.

PropertyValue (Hypothetical)
Molecular FormulaC31H50O3
Molecular Weight470.7 g/mol
AppearanceWhite amorphous powder
Melting Point210-215 °C
Optical Rotation [α]D+45.0° (c 0.1, CHCl3)
UV (MeOH) λmax (log ε)205 (3.8) nm

Spectroscopic Data for Structure Elucidation (Illustrative)

The core of structure elucidation lies in the interpretation of spectroscopic data. High-resolution mass spectrometry provides the exact molecular formula, while a combination of 1D and 2D NMR experiments reveals the carbon skeleton and the connectivity of protons and carbons.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is fundamental for determining the elemental composition of a molecule with high accuracy.

Ionization Modem/z [M+H]+ (Calculated)m/z [M+H]+ (Found)Elemental Composition
ESI-TOF471.3838471.3841C31H51O3
¹H NMR Spectroscopic Data (Illustrative)

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

PositionδH (ppm)MultiplicityJ (Hz)
33.20dd11.5, 4.5
125.25t3.5
............
¹³C NMR Spectroscopic Data (Illustrative)

Carbon NMR reveals the number of unique carbon atoms and their chemical environments (e.g., C, CH, CH₂, CH₃, C=O, C=C).

PositionδC (ppm)Type
138.5CH₂
227.2CH₂
379.0CH
.........
176180.5C

Experimental Protocols (Generalized)

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following sections describe standard methodologies for natural product elucidation.

Isolation and Purification

The isolation of a pure compound from a natural source is a multi-step process that typically involves:

  • Extraction: The source material (e.g., plant leaves, microbial culture) is extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract is subjected to preliminary separation using techniques like liquid-liquid partitioning or column chromatography on a stationary phase such as silica (B1680970) gel or Sephadex LH-20.

  • Purification: The fractions of interest are further purified using high-performance liquid chromatography (HPLC), often with different column chemistries and solvent systems, until the compound is isolated in a pure form, as confirmed by analytical HPLC and spectroscopic methods.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). The purified sample (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal or tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz).

  • Mass Spectrometry: High-resolution mass spectra would be obtained on an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and molecular formula. The fragmentation pattern observed in MS/MS experiments can provide valuable structural information about different parts of the molecule.

  • Other Spectroscopic Methods: UV-Vis spectroscopy can indicate the presence of chromophores. Infrared (IR) spectroscopy can identify functional groups such as hydroxyls (-OH) and carbonyls (C=O).

Structure Elucidation Workflow

The process of determining a chemical structure is a logical puzzle where different pieces of spectroscopic data are assembled to build a complete picture of the molecule.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination A Biological Source Material B Crude Extraction A->B C Solvent Partitioning & Fractionation B->C D HPLC Purification C->D E HRMS (Molecular Formula) D->E F 1D NMR (¹H, ¹³C) D->F H Fragment Assembly E->H G 2D NMR (COSY, HSQC, HMBC) F->G Initial Data G->H I Planar Structure Assignment H->I J Stereochemical Analysis (NOESY, etc.) I->J K Final Structure Proposal J->K

A generalized workflow for natural product structure elucidation.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not yield any studies on the biological activity or mechanism of action of this compound. Should such data become available, this section would detail the experimental findings. For instance, if the compound were found to have anti-inflammatory properties, a signaling pathway diagram could be constructed as follows (illustrative example).

signaling_pathway_example Compound This compound IKK IKK Complex Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates IkB->NFkB_p65 Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription

Hypothetical anti-inflammatory signaling pathway.

Conclusion

The complete structural elucidation of "this compound" requires its isolation from a natural source and a rigorous application of modern spectroscopic techniques. This guide provides a standard framework for the types of data that need to be collected, the experimental protocols to be followed, and the logical workflow for piecing together the molecular structure. While specific data for this compound is not currently in the public domain, the methodologies outlined here represent the established best practices in the field of natural product chemistry and are essential for the advancement of drug discovery and development.

References

Spectroscopic and Biological Profile of 1-Dehydroxy-23-deoxojessic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a pentacyclic triterpenoid (B12794562). While its existence is confirmed through chemical supplier listings (CAS No: 149252-87-9; Molecular Formula: C₃₁H₅₀O₃), a comprehensive scientific profile remains to be publicly documented.[1][2] Triterpenoids from the Combretum genus have garnered significant interest due to their diverse biological activities, including antiplasmodial, antifungal, and antimicrobial properties.[3][4][5] This guide provides an in-depth look at the typical experimental procedures and data presentation for the structural elucidation of such compounds, offering a valuable resource for professionals in natural product chemistry and drug discovery.

Spectroscopic Data Presentation (Exemplary)

The following tables provide an example of how NMR and MS data for a triterpenoid acid, structurally similar to this compound, would be presented. This data is illustrative and should not be considered as the actual data for the named compound.

Table 1: Exemplary ¹H and ¹³C NMR Spectroscopic Data for a Pentacyclic Triterpenoid Acid

PositionδH (ppm), Mult., J (Hz)δC (ppm)
21.65, m27.5
33.20, dd, J = 11.5, 4.579.0
125.28, t, J = 3.6122.5
13-145.1
182.95, dd, J = 13.8, 4.241.8
240.92, s15.6
250.78, s15.5
260.85, s17.2
271.15, s26.0
28-180.1
290.88, s33.1
300.90, s23.6

Data is hypothetical and based on known values for similar triterpenoids.

Table 2: Exemplary High-Resolution Mass Spectrometry (HRMS) Data

AnalysisIon FormulaCalculated m/zFound m/z
HRESIMS[M-H]⁻469.3633469.3630

Experimental Protocols

The isolation and structural elucidation of triterpenoids from plant sources follow a well-established workflow. The protocols described below are generalized from studies on compounds isolated from Combretum species.[4][5][6]

Plant Material and Extraction
  • Collection and Preparation: The leaves or stem bark of the source plant are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered material is typically extracted with methanol (B129727) (MeOH) at room temperature. The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fractions are then subjected to a series of chromatographic techniques for purification.

    • Column Chromatography: Silica gel is commonly used as the stationary phase, with a gradient elution system (e.g., n-hexane/ethyl acetate).

    • Size-Exclusion Chromatography: Sephadex LH-20 is often used for further separation.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is employed as a final purification step to yield the pure compound.

Structure Elucidation

The molecular structure of the isolated compound is determined using a combination of spectroscopic methods.[7][8][9][10]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of protons and carbons, allowing for the complete assignment of the chemical structure.

Visualizations

Experimental Workflow Diagram

G cluster_0 Extraction & Fractionation cluster_1 Isolation & Purification cluster_2 Structure Elucidation A Plant Material B Methanol Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography D->E F Sephadex LH-20 E->F G Preparative HPLC F->G H Pure Compound G->H I Mass Spectrometry (MS) H->I J NMR Spectroscopy (1D & 2D) H->J K Structure Confirmation I->K J->K

Caption: A generalized workflow for the isolation and structural elucidation of triterpenoids.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. The broader class of triterpenoids from Combretum species has been investigated for various pharmacological effects, but detailed mechanistic studies for individual compounds are often lacking. Further research is required to elucidate the biological function and potential therapeutic applications of this specific molecule.

References

"1-Dehydroxy-23-deoxojessic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene that has demonstrated cytotoxic effects against murine colon 26-L5 carcinoma cells. This technical guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols, and insights into its potential mechanism of action. The information is compiled from available scientific literature to serve as a foundational resource for researchers in oncology and natural product chemistry.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₁H₅₀O₃[1][2]
Molecular Weight 470.74 g/mol [1]
CAS Number 149252-87-9[1][3][4][5]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage 2-8°C in a refrigerator[1]

Note: Some properties like melting point and boiling point have not been specifically reported for this compound in the reviewed literature. The provided solubility information is based on vendor data sheets.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through spectroscopic analysis. While the complete raw spectral data from the original isolation study by Banskota et al. (1998) is not fully available in the public search results, this section will be updated with detailed ¹H NMR, ¹³C NMR, and Mass Spectrometry data as it becomes accessible. The structural complexity of cycloartane (B1207475) triterpenes typically results in complex NMR spectra with numerous overlapping signals, requiring advanced 2D NMR techniques for complete assignment.

Biological Activity and Experimental Protocols

Cytotoxicity against Murine Colon Carcinoma Cells

The primary reported biological activity of this compound is its cytotoxicity against murine colon 26-L5 carcinoma cells. In a study by Banskota et al. (1998), this compound exhibited an EC₅₀ of 62.38 μM.[6]

While the specific protocol used by Banskota et al. (1998) is not detailed in the available abstracts, a general protocol for assessing the cytotoxicity of natural products against cancer cell lines, such as the MTT assay, is described below. This represents a standard method likely employed in such studies.

Objective: To determine the concentration of this compound that inhibits the growth of colon 26-L5 carcinoma cells by 50% (EC₅₀).

Materials:

  • Colon 26-L5 carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate colon 26-L5 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the EC₅₀ value from the dose-response curve.

G cluster_workflow Cytotoxicity Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading EC50 Determination EC50 Determination Absorbance Reading->EC50 Determination Data Analysis

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound in cancer cells have not been explicitly elucidated in the available literature. However, based on studies of other cycloartane triterpenes isolated from Combretum quadrangulare and their effects on cancer cells, some potential mechanisms can be inferred.

Other cycloartane triterpenes have been shown to induce apoptosis in cancer cells. For instance, some related compounds enhance the expression of death receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. Upregulation of DR5 can sensitize cancer cells to apoptosis induced by its ligand, TRAIL (TNF-related apoptosis-inducing ligand).

G Cycloartane Triterpenes Cycloartane Triterpenes Upregulation of DR5 Upregulation of DR5 Cycloartane Triterpenes->Upregulation of DR5 TRAIL Binding TRAIL Binding Upregulation of DR5->TRAIL Binding Caspase Activation Caspase Activation TRAIL Binding->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A potential signaling pathway for cycloartane triterpene-induced apoptosis via DR5 upregulation.

Further research is required to determine if this compound specifically acts through this or other apoptotic pathways, such as the intrinsic mitochondrial pathway, or if it affects other cellular processes like cell cycle progression or angiogenesis.

Conclusion and Future Directions

This compound is a naturally occurring cycloartane triterpene with demonstrated cytotoxic activity against a colon cancer cell line. This technical guide has summarized the currently available physicochemical and biological data for this compound.

To advance the understanding and potential therapeutic application of this compound, the following areas of research are critical:

  • Complete Physicochemical Characterization: Detailed experimental determination of properties such as melting point, boiling point, and comprehensive spectroscopic data (NMR, IR, MS) is necessary for unambiguous identification and quality control.

  • Elucidation of Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by this compound in cancer cells. This would involve investigating its effects on apoptosis, cell cycle regulation, and other key cancer-related pathways.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to evaluate the anti-tumor efficacy, pharmacokinetic profile, and potential toxicity of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound could provide valuable insights into the structural features required for its cytotoxic activity and could lead to the development of more potent and selective anti-cancer agents.

This document serves as a starting point for researchers interested in exploring the therapeutic potential of this natural product. Further investigation is warranted to fully characterize its properties and mechanism of action.

References

Potential Biological Activity Screening of 1-Dehydroxy-23-deoxojessic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Dehydroxy-23-deoxojessic acid is a triterpenoid (B12794562) saponin (B1150181), a class of natural products known for a wide range of biological activities.[1] A comprehensive search of scientific literature and databases did not yield specific published data on the biological activities of this compound itself.[2] However, based on the established activities of structurally related triterpenoid saponins (B1172615), a rational screening strategy can be implemented to elucidate its potential therapeutic properties.[1][3][4][5][6] This technical guide outlines a proposed workflow for the initial biological activity screening of this compound, focusing on cytotoxicity, anti-inflammatory, and antiviral potentials. The methodologies provided are based on well-established and widely used in vitro assays.

Proposed Screening Strategy

The initial screening will involve a panel of in vitro assays to assess the cytotoxic, anti-inflammatory, and antiviral activities of this compound. This approach allows for a broad evaluation of its potential biological effects and provides a foundation for more focused future investigations.

G cluster_0 Initial Screening of this compound cluster_1 Data Analysis & Interpretation compound This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) compound->anti_inflammatory antiviral Antiviral Screening (e.g., Plaque Reduction Assay) compound->antiviral ic50 Determine IC50/CC50 cytotoxicity->ic50 anti_inflammatory->ic50 antiviral->ic50 si Calculate Selectivity Index (SI) ic50->si mechanism Preliminary Mechanism of Action Studies si->mechanism

Caption: Proposed experimental workflow for screening the biological activity of this compound.

Data Presentation

The quantitative results from the proposed screening assays should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell LineCC50 (µM)Positive Control (e.g., Doxorubicin) CC50 (µM)
e.g., Vero
e.g., A549
e.g., HepG2

CC50: 50% cytotoxic concentration

Table 2: Anti-inflammatory Activity of this compound

AssayIC50 (µM)Positive Control (e.g., L-NMMA) IC50 (µM)
Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells

IC50: 50% inhibitory concentration

Table 3: Antiviral Activity of this compound

VirusHost CellIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Positive Control (e.g., Acyclovir) IC50 (µM)
e.g., HSV-1e.g., Vero
e.g., Influenza Ae.g., MDCK
e.g., Dengue Viruse.g., Vero

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index

Experimental Protocols

Detailed methodologies for the proposed screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the compound concentration.

G cluster_0 MTT Assay Principle live_cell Viable Cell mitochondria Mitochondrial Dehydrogenases live_cell->mitochondria mtt MTT (Yellow, Soluble) mitochondria->mtt Reduction formazan Formazan (Purple, Insoluble) mtt->formazan spectrophotometry Spectrophotometric Measurement formazan->spectrophotometry

Caption: Principle of the MTT assay for cell viability.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[11][12][13][14][15] Macrophages, such as the RAW 264.7 cell line, are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO.[11][13] The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[11][12][13]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[11] Include wells with untreated cells, cells treated with LPS only, and cells treated with LPS and a known iNOS inhibitor (e.g., L-NMMA).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[11]

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[12][13]

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-treated control and calculate the 50% inhibitory concentration (IC50). A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[11]

G cluster_0 LPS-Induced NO Production Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Expression nfkb->inos arginine L-Arginine no Nitric Oxide (NO) arginine->no iNOS inflammation Inflammation no->inflammation

Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Antiviral Screening: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[16][17][18][19][20] The principle is that an effective antiviral agent will reduce the number of plaques (zones of cell death) formed by the virus in a cell monolayer.[16][17]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[17]

  • Virus and Compound Incubation: In separate tubes, mix a known amount of virus with serial dilutions of this compound. Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[16]

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.[16] Include a virus control (virus without compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[16]

  • Overlay: After adsorption, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.[16][17]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

  • Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

G cluster_0 Plaque Reduction Assay Workflow seed Seed Host Cells infect Infect Cell Monolayer seed->infect prepare Prepare Virus-Compound Mixture prepare->infect overlay Add Semi-Solid Overlay infect->overlay incubate Incubate for Plaque Formation overlay->incubate stain Stain and Count Plaques incubate->stain analyze Calculate IC50 stain->analyze

References

"1-Dehydroxy-23-deoxojessic acid" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a naturally occurring cycloartane-type triterpene isolated from the plant Combretum quadrangulare.[1] First described in the scientific literature in 1998, this compound has demonstrated cytotoxic activity against a murine colon carcinoma cell line, suggesting potential for further investigation in the field of oncology. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, biological activity, and the experimental protocols used for its characterization.

Chemical Properties

PropertyValueSource
Chemical Formula C31H50O3PubChem CID: 3008861
Molecular Weight 470.7 g/mol PubChem CID: 3008861
CAS Number 149252-87-9MedChemExpress
Class Cycloartane-type triterpene[1]
Natural Source Combretum quadrangulare[1]

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against cancer cells.

Quantitative Data
Cell LineAssayParameterValue (µM)Reference
Murine Colon 26-L5 CarcinomaCytotoxicityEC5062.38[1]

Experimental Protocols

Cytotoxicity Assay against Murine Colon 26-L5 Carcinoma Cells

While the original 1998 publication by Banskota et al. does not provide a detailed step-by-step protocol, a generalized methodology for such an assay can be inferred based on standard practices.

Objective: To determine the concentration of this compound that inhibits the growth of murine colon 26-L5 carcinoma cells by 50% (EC50).

Materials:

  • Murine colon 26-L5 carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Murine colon 26-L5 carcinoma cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is removed from the wells and replaced with the medium containing the various concentrations of this compound. Control wells containing medium with DMSO at the same concentration as the highest compound dose are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: After the incubation period, a viability reagent such as MTT is added to each well. The plates are incubated for a further period to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the control wells. The EC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

As of the current literature review, the specific mechanism of action for the cytotoxic effects of this compound has not been elucidated. There are no published studies detailing its molecular targets or its effects on cellular signaling pathways. Further research is required to understand how this compound induces cytotoxicity in cancer cells.

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Murine Colon 26-L5 Carcinoma Cells seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells compound_prep Prepare Serial Dilutions of This compound treat_cells Treat Cells with Compound compound_prep->treat_cells seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

This compound is a cycloartane-type triterpene with demonstrated in vitro cytotoxic activity against a murine colon carcinoma cell line. While the initial findings are promising, the current body of literature on this specific compound is limited. There is a clear need for further research to elucidate its mechanism of action, evaluate its efficacy and safety in vivo, and explore its potential as a lead compound for the development of new anticancer agents. Future studies could focus on its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-Dehydroxy-23-deoxojessic Acid from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Dehydroxy-23-deoxojessic acid is a triterpenoid (B12794562) saponin (B1150181), a class of natural products known for their diverse and potent biological activities. The purification of this specific compound from complex plant extracts presents a significant challenge due to the presence of numerous structurally related compounds. These application notes provide a comprehensive overview of the techniques and detailed protocols for the successful isolation and purification of this compound, empowering researchers to obtain high-purity material for further investigation. The methodologies described are based on established principles for the purification of triterpenoid saponins (B1172615) and can be adapted to various plant matrices.

I. General Purification Strategy

The purification of this compound from plant material is a multi-step process that begins with extraction and progresses through several stages of chromatography to enrich and finally isolate the target compound. A typical workflow involves:

  • Preparation of Plant Material: Proper collection, drying, and grinding of the plant material are crucial for efficient extraction.

  • Extraction: The initial step to solubilize the saponins from the plant matrix.

  • Solvent Partitioning: A liquid-liquid extraction step to separate saponins from non-polar and highly polar impurities.

  • Column Chromatography (CC): Utilized for the fractionation of the enriched extract based on polarity. Both normal phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) chromatography are commonly employed.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for the final purification of the target compound to a high degree of purity.

G cluster_0 Initial Processing cluster_1 Enrichment cluster_2 Fractionation cluster_3 Final Purification PlantMaterial Plant Material (Dried, Powdered) Extraction Extraction (e.g., 70% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SolventPartitioning Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) CrudeExtract->SolventPartitioning SaponinRichFraction Saponin-Rich Fraction SolventPartitioning->SaponinRichFraction ColumnChromatography Column Chromatography (Silica or C18) SaponinRichFraction->ColumnChromatography TargetFractions Fractions Containing Target Compound ColumnChromatography->TargetFractions PrepHPLC Preparative HPLC TargetFractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: General workflow for the purification of this compound.

II. Experimental Protocols

Protocol 1: Extraction and Preliminary Purification

This protocol describes the initial extraction of triterpenoid saponins from plant material and a subsequent enrichment step using solvent partitioning.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (B145695) (EtOH)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water (H₂O)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Extraction:

    • Macerate 1 kg of the dried, powdered plant material with 10 L of 70% aqueous ethanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract (e.g., 100 g) in 800 mL of water.[1]

    • Perform liquid-liquid extraction by partitioning the aqueous suspension sequentially with an equal volume of ethyl acetate (3 x 800 mL).[1] This step removes non-polar compounds.

    • The aqueous layer containing the more polar saponins is then extracted with n-butanol (3 x 800 mL). The n-butanol fraction typically contains the triterpenoid saponins.

    • Combine the n-butanol fractions and evaporate the solvent under reduced pressure to yield a saponin-rich extract.

Protocol 2: Macroporous Resin Column Chromatography for Saponin Enrichment

This protocol provides an alternative method for enriching total triterpenoid saponins from a crude aqueous extract.

Materials:

  • Macroporous resin (e.g., D101, AB-8)

  • Glass column

  • Ethanol

  • Deionized water

  • Crude aqueous extract of saponins

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours to swell and remove residual monomers.[2]

  • Column Packing: Pack the pre-treated resin into a glass column and wash thoroughly with water.[2]

  • Sample Loading: Load the crude aqueous extract onto the column at a controlled flow rate.[2]

  • Washing: Wash the column with a sufficient volume of water to remove unbound impurities like sugars and salts.[2]

  • Elution: Elute the bound saponins with an appropriate concentration of ethanol (e.g., 30-70% ethanol).[3]

  • Saponin Recovery: Collect the ethanol eluate and concentrate it under reduced pressure to obtain an enriched saponin powder.[2]

Protocol 3: Silica Gel Column Chromatography for Fractionation

This protocol details the separation of the saponin-rich extract into fractions based on polarity.

Materials:

  • Saponin-rich extract

  • Silica gel (200-300 mesh)

  • Glass column

  • Solvents: Chloroform (B151607) (CHCl₃), Methanol (B129727) (MeOH), Water (H₂O)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the saponin-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of the packed column.[2]

  • Elution:

    • Begin elution with a solvent system of low polarity, for example, a mixture of chloroform:methanol:water in a high chloroform ratio.[2][4]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol and water (gradient elution).[2]

    • Collect fractions of a fixed volume.

  • Fraction Analysis: Monitor the separation by performing TLC on the collected fractions. Combine fractions that show a similar profile and contain the compound of interest.

  • Recovery: Evaporate the solvent from the combined fractions under reduced pressure to obtain purified saponin fractions.[2]

Protocol 4: Preparative Reversed-Phase HPLC for Final Purification

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

  • Partially purified fraction containing the target compound

  • Preparative HPLC system with a C18 column

  • Solvents: HPLC-grade Methanol (MeOH) or Acetonitrile (B52724) (ACN), and water

  • 0.45 µm syringe filter

Procedure:

  • Method Development: Optimize the separation on an analytical C18 column before scaling up to a preparative column.[2]

  • Sample Preparation: Dissolve the partially purified saponin fraction in the initial mobile phase. Filter the sample solution through a 0.45 µm syringe filter.[2]

  • Injection and Elution:

    • Inject the sample onto the preparative C18 column.

    • Elute with a gradient of methanol or acetonitrile in water. A typical gradient might be from 30% to 70% methanol over 40 minutes.

  • Fraction Collection: Collect the eluting peaks using a fraction collector.

  • Purity Analysis and Recovery:

    • Analyze the purity of the collected fraction corresponding to this compound using analytical HPLC.

    • Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified compound.[2]

III. Data Presentation

The following tables summarize quantitative data from published methods for the purification of triterpenoid saponins, which can serve as a reference for optimizing the purification of this compound.

Table 1: Solvent Partitioning Yields for Triterpenoid Saponins from Radix phytolaccae

Extraction StepStarting MaterialSolvent SystemYieldReference
70% Ethanol Extraction400 g roots3.5 L 70% Ethanol100 g crude extract[1]
Ethyl Acetate Partitioning100 g crude extract800 mL Water / 6 x 800 mL Ethyl Acetate15.7 g saponin-rich extract[1]

Table 2: High-Speed Countercurrent Chromatography (HSCCC) Purification of Esculentosides

CompoundCrude Extract LoadedSolvent System (CHCl₃:MeOH:H₂O)YieldPurityReference
Esculentoside A150 mg4:4:2 (v/v/v)46.3 mg96.7%[1]
Esculentoside B150 mg4:4:2 (v/v/v)21.8 mg99.2%[1]
Esculentoside C150 mg4:4:2 (v/v/v)7.3 mg96.5%[1]
Esculentoside D150 mg4:4:2 (v/v/v)13.6 mg97.8%[1]

Table 3: Reversed-Phase Column Chromatography for Saponin Enrichment

Plant SourceColumnElution SolventsYieldReference
Pokeweed20 g reversed-phase30% MeOH (wash), 60% MeOH (elute)0.41 g[3]
Bupleurum bupleuri20 g reversed-phase10% MeOH (wash), 70% MeOH (elute)1.24 g[3]
Bitter Melon20 g reversed-phase30% MeOH (wash), 100% MeOH (elute)1.39 g[3]

IV. Signaling Pathways and Logical Relationships

Diagram 2: Logical Flow for Method Selection in Saponin Purification

G Start Start with Crude Plant Extract IsAcidic Is the target saponin acidic? Start->IsAcidic AnionExchange Consider Anion Exchange or Mixed-Mode SPE IsAcidic->AnionExchange Yes HighPolarity Are there highly polar impurities (sugars, salts)? IsAcidic->HighPolarity No AnionExchange->HighPolarity ReversedPhase Proceed with Reversed-Phase Chromatography (C18) FinalPurity Final Purification by Preparative HPLC ReversedPhase->FinalPurity MacroporousResin Use Macroporous Resin with water wash HighPolarity->MacroporousResin Yes SolventPartition Use Solvent Partitioning (e.g., n-BuOH/Water) HighPolarity->SolventPartition No MacroporousResin->ReversedPhase SolventPartition->ReversedPhase

Caption: Decision tree for selecting appropriate purification techniques.

Note: The provided protocols are general guidelines and may require optimization based on the specific plant matrix and the physicochemical properties of this compound. It is recommended to monitor the purification process at each step using analytical techniques such as TLC or HPLC.

References

Application Notes and Protocols for 1-Dehydroxy-23-deoxojessic acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene that has been isolated from plants of the Gardenia genus, notably Gardenia sootepensis.[1] This compound has garnered interest within the scientific community due to its potential biological activities, including cytotoxic effects against various cancer cell lines.[2] As research into the therapeutic potential of this compound progresses, the need for standardized analytical methods for its quantification and characterization becomes increasingly critical.

These application notes provide an overview of the available analytical standards, a proposed methodology for the quantification of this compound in various matrices, and insights into its potential mechanism of action to guide further research.

Analytical Standards

Commercially available analytical standards are essential for the accurate quantification and identification of this compound. Several suppliers offer this compound, and the key details are summarized below.

SupplierCAS NumberMolecular FormulaMolecular WeightPuritySolvents
ChemFaces149252-87-9C31H50O3470.73≥98% (HPLC)Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Pharmaffiliates149252-87-9C31H50O3470.74High PurityNot specified

Storage and Handling:

For long-term storage, it is recommended to store the analytical standard at 2-8°C. If preparing stock solutions, they should be stored in tightly sealed vials at -20°C for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.

Experimental Protocols

Sample Preparation: Extraction of this compound from Gardenia sootepensis

The following protocol describes a general method for the extraction of triterpenoids from Gardenia species and can be adapted for the isolation of this compound.

Materials:

  • Dried and powdered leaves and twigs of Gardenia sootepensis

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for column chromatography elution (e.g., hexane (B92381), ethyl acetate gradients)

Protocol:

  • Macerate the dried and powdered plant material with methanol at room temperature for an extended period (e.g., 24-48 hours).

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in water and partition successively with ethyl acetate.

  • Separate the ethyl acetate layer and concentrate it to dryness to yield the ethyl acetate fraction, which is expected to be enriched with triterpenoids.

  • Subject the ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient of solvents, such as increasing polarity with hexane and ethyl acetate mixtures.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the compound of interest.

  • Combine and concentrate the relevant fractions to yield purified this compound. Further purification can be achieved by recrystallization or preparative HPLC.

Experimental Workflow for Extraction and Isolation

Extraction_Workflow plant_material Dried & Powdered Gardenia sootepensis maceration Maceration (Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partition Solvent Partitioning (EtOAc/Water) crude_extract->partition concentration2 Concentration partition->concentration2 etOAc_fraction Ethyl Acetate Fraction concentration2->etOAc_fraction column_chromatography Silica Gel Column Chromatography etOAc_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purified_compound Purified This compound fraction_collection->purified_compound

Caption: Workflow for the extraction and isolation of this compound.

Proposed Quantification Method by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient starting from 60% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: As triterpenoids lack a strong chromophore, detection can be attempted at lower wavelengths, such as 205 or 210 nm.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound analytical standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dissolve the extracted sample in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Proposed Quantification Method by LC-MS/MS

For higher sensitivity and selectivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Chromatographic Conditions (similar to HPLC-UV, but can be optimized for faster run times):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]+ or [M-H]- ion of this compound (m/z 471.37 or 469.37, respectively).

  • Product Ions: To be determined by infusing a standard solution of the analyte and performing collision-induced dissociation (CID) to identify characteristic fragment ions.

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentrations for calibration standards due to the higher sensitivity of the technique.

Biological Activity and Potential Signaling Pathway

Studies on cycloartane (B1207475) triterpenoids, the class of compounds to which this compound belongs, have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of this cytotoxicity often involves the induction of apoptosis.[3][4][5] A plausible signaling pathway for the action of this compound, based on the activity of similar compounds, is the p53-dependent mitochondrial pathway of apoptosis.[3]

Proposed Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_cell Cancer Cell DDA 1-Dehydroxy-23- deoxojessic acid p53 p53 Activation DDA->p53 Induces Bax Bax Upregulation p53->Bax Promotes Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed p53-dependent mitochondrial apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound may activate the tumor suppressor protein p53, leading to the upregulation of the pro-apoptotic protein Bax. Bax then promotes the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates a caspase cascade, ultimately leading to programmed cell death, or apoptosis.

Conclusion

The information and protocols provided herein offer a foundational framework for researchers engaged in the study of this compound. The availability of analytical standards is a crucial first step for quantitative studies. While a specific, validated analytical method for this compound has yet to be published, the proposed HPLC-UV and LC-MS/MS methods, based on the analysis of structurally related triterpenoids, provide a strong starting point for method development and validation. Furthermore, the elucidation of the cytotoxic mechanism, potentially through the induction of apoptosis via the p53-dependent mitochondrial pathway, opens avenues for further investigation into the therapeutic applications of this promising natural product. It is recommended that researchers validate the proposed analytical methods according to their specific requirements and experimental matrices to ensure accurate and reliable results.

References

Application Notes and Protocols for 1-Dehydroxy-23-deoxojessic acid Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene that has demonstrated cytotoxic effects against cancer cell lines. This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound, focusing on its anti-proliferative properties. The information herein is intended to guide researchers in setting up and performing robust and reproducible experiments to investigate the mechanism of action of this compound.

Compound Information

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight Reported Activity
This compound(3β,4α)-3-Hydroxy-24-methylene-9,19-cyclolanostan-28-oic acid; 3-Hydroxy-24-methylenecycloartan-28-oic acid149252-87-9C₃₁H₅₀O₃470.73 g/mol Cytotoxicity against murine colon 26-L5 carcinoma cells (EC₅₀ = 62.38 μM)[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cells, such as the murine colon 26-L5 carcinoma cell line, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of viable cells.

Materials:

  • This compound

  • Murine colon 26-L5 carcinoma cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture murine colon 26-L5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing the MTT to be metabolized.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the EC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Colon 26-L5) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (this compound) Treatment Compound Treatment (24-72h incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Addition MTT Addition (4h incubation) Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Calculation Data Calculation (% Viability, EC50) Absorbance_Reading->Data_Calculation

Caption: General workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of other cycloartane-type triterpenes, this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Activated_Caspase9->Caspase3 Activates Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

References

Application Notes and Protocols for In Vivo Evaluation of 1-Dehydroxy-23-deoxojessic acid in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Dehydroxy-23-deoxojessic acid is a derivative of jessic acid, belonging to the triterpenoid (B12794562) class of natural compounds. Triterpenoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1][2][3][4] Preclinical in vivo studies have demonstrated the potential of various triterpenoids in modulating key signaling pathways involved in disease progression.[5] This document outlines a comprehensive experimental design for the in vivo evaluation of this compound in mice, encompassing initial toxicity and pharmacokinetic profiling, followed by efficacy assessment in relevant disease models. The protocols provided herein are intended for researchers, scientists, and drug development professionals.

Potential Signaling Pathway

Triterpenoids are known to exert their anti-inflammatory effects by modulating various signaling pathways, with the NF-κB pathway being a prominent target.[1] The following diagram illustrates a simplified representation of the NF-κB signaling cascade, a potential target for this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation IkB_NF_kB IκB-NF-κB (Inactive) IkB_NF_kB->NF_kB Release Compound This compound Compound->IKK_Complex Inhibition? DNA DNA NF_kB_active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) DNA->Gene_Expression Transcription

Caption: Potential mechanism of action via NF-κB pathway inhibition.

Overall Experimental Workflow

The in vivo evaluation of this compound will follow a phased approach, beginning with safety and pharmacokinetic assessments, followed by efficacy studies in relevant mouse models.

Experimental_Workflow Start Start Acute_Toxicity Phase 1: Acute Toxicity Study (Dose Range Finding) Start->Acute_Toxicity Pharmacokinetics Phase 2: Pharmacokinetic (PK) Study (Single Dose) Acute_Toxicity->Pharmacokinetics Determine MTD & safe doses Efficacy_Studies Phase 3: Efficacy Studies (Disease Models) Pharmacokinetics->Efficacy_Studies Inform dosing regimen Anti_Inflammatory Anti-inflammatory Model (e.g., LPS-induced) Efficacy_Studies->Anti_Inflammatory Anticancer Anticancer Model (e.g., Xenograft) Efficacy_Studies->Anticancer Data_Analysis Data Analysis & Interpretation Anti_Inflammatory->Data_Analysis Anticancer->Data_Analysis End End Data_Analysis->End PK_Workflow Start Start Dosing Administer single dose of compound (e.g., 50 mg/kg, IV and PO) Start->Dosing Blood_Collection Serial blood collection at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Separation Process blood to obtain plasma Blood_Collection->Plasma_Separation Sample_Analysis Quantify compound concentration in plasma (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic parameter calculation (Cmax, Tmax, AUC, t1/2, F%) Sample_Analysis->PK_Analysis End End PK_Analysis->End

References

"1-Dehydroxy-23-deoxojessic acid" as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 1-Dehydroxy-23-deoxojessic acid

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a cycloartane-type triterpene that has been identified as a compound with potential cytotoxic effects.[1] This document provides a summary of the available data on its biological activity and a generalized protocol for assessing its cytotoxic properties in a laboratory setting. Due to the limited specific research on this molecule, some of the provided protocols are based on standard methodologies for natural product evaluation.

Chemical Information

  • Compound Name: this compound

  • CAS Number: 149252-87-9

  • Molecular Formula: C₃₁H₅₀O₃

  • Molecular Weight: 470.74 g/mol

  • Chemical Class: Cycloartane-type triterpene

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCell TypeActivityValue
26-L5Murine Colon CarcinomaCytotoxicityEC₅₀: 62.38 μM[1]

Note: Further studies are required to evaluate the activity of this compound against a broader range of cancer cell lines and to understand its mechanism of action.

Experimental Protocols

Due to the lack of published, detailed experimental protocols specifically for this compound, a general protocol for determining the cytotoxicity of a compound using the MTT assay is provided below. This is a standard colorimetric assay for assessing cell metabolic activity.[2][3][4]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., murine colon 26-L5)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for another 4 hours in the dark. During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[2]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the EC₅₀ value using a suitable software (e.g., GraphPad Prism).

Visualizations

Workflow for Natural Product Bioactivity Screening

The following diagram illustrates a general workflow for the isolation and screening of a natural product like this compound.

G Plant Material Collection Plant Material Collection Extraction Extraction Plant Material Collection->Extraction e.g., Gardenia sootepensis Fractionation Fractionation Extraction->Fractionation Solvent Partitioning Bioassay-Guided Isolation Bioassay-Guided Isolation Fractionation->Bioassay-Guided Isolation e.g., Cytotoxicity Screening Compound Identification Identification of This compound Bioassay-Guided Isolation->Compound Identification Spectroscopy (NMR, MS) In Vitro Studies In Vitro Studies Compound Identification->In Vitro Studies EC50 Determination Mechanism of Action Studies Mechanism of Action Studies In Vitro Studies->Mechanism of Action Studies Target Identification In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Animal Models Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

Caption: General workflow for natural product discovery and evaluation.

Experimental Workflow for MTT Assay

The diagram below outlines the key steps of the MTT assay for determining cytotoxicity.

cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add DMSO to solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and EC50 read_absorbance->analyze_data analyze_data->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound has demonstrated cytotoxic activity against a murine colon carcinoma cell line, suggesting its potential as a starting point for the development of a new therapeutic agent. However, the current body of research is limited. Future studies should focus on:

  • Screening against a wider panel of human cancer cell lines.

  • Elucidating the mechanism of action and identifying the specific cellular signaling pathways affected by the compound.

  • In vivo efficacy and toxicity studies in animal models.

  • Structure-activity relationship (SAR) studies to potentially synthesize more potent analogs.

These investigations will be crucial in determining the true therapeutic potential of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene isolated from Combretum quadrangulare. This natural product has demonstrated cytotoxic effects against murine colon 26-L5 carcinoma cells, suggesting its potential as a starting point for the development of novel anticancer agents. High-throughput screening (HTS) methodologies are essential for systematically exploring the biological activities of such natural products, enabling the rapid identification of lead compounds and the elucidation of their mechanisms of action.

These application notes provide a framework for utilizing this compound in HTS campaigns, focusing on the evaluation of its cytotoxic properties. The protocols and data presentation are designed to be adaptable to various laboratory settings and scalable for large compound library screening.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Proper handling and storage are crucial for maintaining the integrity of the compound.

PropertyValueReference
Molecular Formula C₃₁H₅₀O₃[1]
CAS Number 149252-87-9[2]
Molecular Weight 470.7 g/mol [1]
Class Cycloartane-type triterpene[3]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, EthanolN/A
Storage Store at -20°C for long-term stabilityN/A

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines.

Cell LineActivityValueReference
Murine colon 26-L5 carcinomaCytotoxicityEC₅₀ = 62.38 μM[3]

Proposed High-Throughput Screening Protocol: Cell Viability Assay

This protocol describes a cell-based HTS assay to quantify the cytotoxic effects of this compound. The assay is based on the use of a resazurin-based reagent (e.g., CellTiter-Blue®), which measures cell viability by detecting the metabolic capacity of living cells.

4.1. Materials and Reagents

  • This compound

  • Murine colon 26-L5 carcinoma cells (or other relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CellTiter-Blue® Cell Viability Assay reagent (or equivalent)

  • Doxorubicin (or other positive control for cytotoxicity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 384-well clear-bottom, black-walled assay plates

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

4.2. Experimental Workflow

HTS_Workflow A Cell Seeding B Compound Addition A->B 24 hours C Incubation B->C Automated Dispensing D Reagent Addition C->D 48-72 hours E Incubation D->E Add CellTiter-Blue® F Data Acquisition E->F 1-4 hours G Data Analysis F->G Fluorescence Reading

High-throughput screening workflow for cell viability assay.

4.3. Detailed Protocol

  • Cell Seeding:

    • Culture murine colon 26-L5 carcinoma cells in complete medium to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a final concentration of 2.5 x 10⁵ cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient. A typical starting point for the highest concentration in the assay would be 100-200 µM.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of the diluted compounds to the assay plate.

    • Include wells with DMSO only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation:

    • Return the assay plate to the incubator and incubate for 48 to 72 hours. The incubation time should be optimized based on the cell doubling time and the expected kinetics of the compound.

  • Reagent Addition and Final Incubation:

    • Equilibrate the CellTiter-Blue® reagent to room temperature.

    • Add 10 µL of the reagent to each well of the assay plate.

    • Incubate the plate at 37°C for 1 to 4 hours, protected from light. The incubation time should be sufficient to generate a robust signal without reaching saturation.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

4.4. Data Analysis

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells.

    • % Viability = (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_DMSO - Fluorescence_Blank) * 100

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ value.

Hypothetical Signaling Pathway for Cytotoxicity

As the precise mechanism of action for this compound is not yet elucidated, a generalized signaling pathway leading to apoptosis is presented below. This serves as a conceptual framework for potential follow-up studies to investigate the compound's mechanism.

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome This compound This compound Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) This compound->Pro-apoptotic Proteins (e.g., Bax, Bak) Induces/Activates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Hypothetical apoptotic pathway induced by a cytotoxic agent.

Troubleshooting and Considerations

  • Assay Interference: Natural products can sometimes interfere with assay readouts (e.g., autofluorescence). It is advisable to run control plates with the compound in the absence of cells to identify and correct for any such interference.

  • Solubility Issues: Poor solubility of the compound in aqueous media can lead to inaccurate results. Ensure complete solubilization in DMSO and minimize precipitation upon addition to the assay medium.

  • Z'-factor: The quality and robustness of the HTS assay should be validated by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

This compound represents a promising natural product with cytotoxic activity. The provided application notes and protocols offer a starting point for its evaluation in high-throughput screening campaigns aimed at the discovery of new anticancer drug leads. Further studies will be necessary to elucidate its precise mechanism of action and to explore its therapeutic potential.

References

Application Notes and Protocols for In Vitro Studies with 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpenoid (B12794562) that has been identified as a potential anti-proliferative agent.[1] Triterpenoids, a large and structurally diverse class of natural products, have garnered significant interest in oncology research due to their cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, drawing upon available data for the compound and analogous cycloartane (B1207475) triterpenoids.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₃₁H₅₀O₃PubChem
Molecular Weight 470.7 g/mol PubChem
CAS Number 149252-87-9MedChemExpress[1]
Appearance Solid-
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces

In Vitro Cytotoxicity Data

While specific data for this compound is limited to a murine cell line, the following table includes its known efficacy along with data from other cytotoxic cycloartane-type triterpenes to provide a comparative context for researchers.

CompoundCell LineCell TypeAssayIC₅₀ / EC₅₀ (µM)Source
This compound 26-L5Murine Colon Carcinoma-EC₅₀: 62.38MedChemExpress[1]
Methyl quadrangularate B26-L5Murine Colon Carcinoma-ED₅₀: 9.54Bioorg Med Chem Lett[2]
Methyl quadrangularate D26-L5Murine Colon Carcinoma-ED₅₀: 5.42Bioorg Med Chem Lett[2]
Combretic acid CK562Human Myelogenous Leukemia-IC₅₀: 9.7Arabian Journal of Chemistry[3]
Macrobidoupoic acid A (epimeric mixture)A549Human Lung CarcinomaMTTIC₅₀: 39.52Le et al.
Macrobidoupoic acid A (epimeric mixture)RDHuman RhabdomyosarcomaMTTIC₅₀: 5.44Le et al.[4]

Proposed Mechanism of Action: Induction of Apoptosis via p53-Dependent Mitochondrial Pathway

Studies on analogous cycloartane triterpenoids suggest a mechanism of action involving the induction of apoptosis through the p53-dependent mitochondrial pathway.[5] This pathway is a critical regulator of cell death in response to cellular stress.

Signaling Pathway Diagram

p53_mitochondrial_pathway cluster_stimulus Cellular Stress cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol 1-Dehydroxy-23-deoxojessic_acid This compound p53_activation p53 Activation 1-Dehydroxy-23-deoxojessic_acid->p53_activation Induces Bax_transcription Bax Transcription p53_activation->Bax_transcription Promotes Bax Bax Bax_transcription->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Activates Bak Bak Bak->MOMP Activates Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: p53-Dependent Mitochondrial Apoptosis Pathway.

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound and subsequent working solutions for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Stock Solution Preparation (10 mM):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 1 mg of this compound powder.

    • Calculate the volume of DMSO required to make a 10 mM stock solution using the formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) For 1 mg: Volume (µL) = (1 / 470.7) * 1,000,000 / 10 = 212.45 µL

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the powder.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ or EC₅₀ value (the concentration that inhibits cell growth by 50%).

Workflow Diagram for Cytotoxicity Assay

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with this compound incubate_24h_1->treat_compound incubate_treatment Incubate (24, 48, or 72h) treat_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC₅₀/EC₅₀) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Target Identification and Validation of 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the identification and validation of molecular targets for the natural product 1-Dehydroxy-23-deoxojessic acid. This document outlines a strategic workflow, from initial target discovery using affinity-based proteomics to subsequent validation through biochemical and cell-based assays. Detailed protocols for key experiments are provided to enable researchers to effectively elucidate the mechanism of action of this and other novel bioactive compounds.

Introduction

This compound is a triterpenoid (B12794562) natural product with potential therapeutic applications. Identifying its molecular target(s) is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline.[1] This document outlines a systematic approach to identify and validate the protein targets of this compound, employing a combination of chemical biology and molecular pharmacology techniques. The workflow is designed to be adaptable for the investigation of other small molecules.

Target Identification Workflow

A multi-pronged approach is recommended for the unambiguous identification of the biological target(s) of this compound. The overall strategy involves an initial discovery phase using affinity chromatography coupled with mass spectrometry, followed by confirmatory and validation studies.

Caption: A generalized workflow for the discovery and validation of small molecule targets.

Experimental Protocols

Protocol 1: Affinity Probe Synthesis and Immobilization

Objective: To synthesize an affinity probe of this compound for capturing its binding partners.

Materials:

  • This compound

  • Linker with a reactive group (e.g., NHS-ester-PEG-biotin)

  • Streptavidin-coated magnetic beads

  • Anhydrous DMSO

  • Reaction vials

  • Magnetic separator

Procedure:

  • Probe Synthesis:

    • Dissolve this compound in anhydrous DMSO.

    • Add a 1.5 molar excess of the NHS-ester-PEG-biotin linker.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle mixing.

    • Monitor the reaction by LC-MS to confirm the formation of the biotinylated probe.

    • Purify the probe using reverse-phase HPLC.

  • Immobilization:

    • Wash streptavidin-coated magnetic beads three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Resuspend the beads in binding buffer (e.g., PBS).

    • Add the purified biotinylated probe to the bead suspension.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for biotin-streptavidin binding.

    • Wash the beads three times with wash buffer to remove any unbound probe.

    • The beads are now ready for the pull-down experiment.

Protocol 2: Affinity Pull-Down and Mass Spectrometry

Objective: To isolate and identify proteins that bind to this compound.

Materials:

  • Probe-immobilized beads

  • Control beads (streptavidin beads with biotin (B1667282) only)

  • Cell lysate from a relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer

  • Elution buffer (e.g., high salt or low pH buffer)

  • Sample buffer for mass spectrometry

  • LC-MS/MS instrument

Procedure:

  • Cell Lysis:

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Affinity Pull-Down:

    • Incubate the probe-immobilized beads and control beads with the cell lysate (e.g., 1 mg of total protein) for 2 hours at 4°C with gentle rotation.

    • Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using elution buffer.

    • Neutralize the eluate if a low pH buffer was used.

    • Perform an in-solution trypsin digest of the eluted proteins.

    • Desalt the resulting peptides using a C18 spin column.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Compare the proteins identified from the probe-immobilized beads to the control beads to identify specific binding partners.

Target Validation Protocols

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To quantify the binding affinity between this compound and a putative target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified recombinant target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Immobilize the purified target protein onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the compound dilutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) over time.

    • After each injection, regenerate the sensor surface with the regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Materials:

  • Intact cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein extraction and Western blotting

Procedure:

  • Compound Treatment:

    • Treat intact cells with this compound or DMSO for a defined period.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing.

    • Centrifuge to separate the soluble and aggregated protein fractions.

  • Western Blot Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the compound.

    • A shift in the melting curve indicates target engagement.

Data Presentation

Quantitative data from the validation experiments should be summarized in tables for clear comparison.

Table 1: Summary of Putative Target Proteins Identified by Affinity Pull-Down MS

Protein IDGene NameProtein NameMascot ScoreUnique PeptidesFold Enrichment (Probe/Control)
P12345TGT1Target Protein 14501525.3
Q67890TGT2Target Protein 23201118.7
..................

Table 2: Binding Affinity of this compound to Target Proteins

Target ProteinAssayKD (µM)ka (1/Ms)kd (1/s)
Target Protein 1SPR2.5 ± 0.31.2 x 1043.0 x 10-2
Target Protein 2ITC5.1 ± 0.6--
...............

Table 3: Functional Modulation of Target Proteins

Target ProteinAssay TypeIC50 / EC50 (µM)Effect
Target Protein 1Enzymatic Assay1.8 ± 0.2Inhibition
............

Signaling Pathway Visualization

Once a validated target is identified, its role in cellular signaling pathways can be investigated. For example, if Target Protein 1 is a kinase in the MAPK pathway, the effect of this compound can be visualized as follows:

MAPK_Pathway cluster_pathway MAPK Signaling Pathway cluster_drug Drug Action GF Growth Factor Rec Receptor GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK (Target Protein 1) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Drug 1-Dehydroxy-23- deoxojessic acid Drug->MEK Inhibition

References

Troubleshooting & Optimization

"1-Dehydroxy-23-deoxojessic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 1-Dehydroxy-23-deoxojessic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a cycloartane-type triterpenoid, a class of natural products known for their diverse biological activities, including cytotoxic effects against cancer cell lines.[1] Its chemical formula is C₃₁H₅₀O₃. Due to its complex and largely nonpolar structure, it is characterized as a lipophilic compound with low aqueous solubility.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents. Based on supplier information and the general properties of cycloartane-type triterpenes, the following solvents are recommended for creating stock solutions:

  • High Solubility: Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane

  • Moderate Solubility: Ethyl Acetate, Acetone

  • Low to Insoluble: Water, Ethanol (B145695) (may require heating)

One supplier provides this compound in a 10 mM DMSO solution, indicating good solubility in this solvent.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use a high-purity, anhydrous organic solvent such as DMSO. The following protocol can be used:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but be mindful of the compound's stability at elevated temperatures.

  • Once fully dissolved, store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue for lipophilic compounds. The dramatic increase in solvent polarity upon dilution into an aqueous medium causes the compound to crash out of solution. Please refer to the Troubleshooting Guide below for detailed solutions to this problem.

Solubility Data

The following table summarizes the known and expected solubility of this compound in various solvents. Quantitative data for this specific compound is limited; therefore, this table is based on supplier information and typical characteristics of cycloartane-type triterpenes.

SolventMolar Mass ( g/mol )Density (g/mL)Dielectric ConstantSolubility of this compound
Water 18.021.0080.1Insoluble
Ethanol 46.070.7924.5Sparingly Soluble (may require heating)
Dimethyl Sulfoxide (DMSO) 78.131.1047.2Soluble (e.g., ≥ 10 mM)
Acetone 58.080.7920.7Soluble
Chloroform 119.381.494.8Soluble
Dichloromethane (DCM) 84.931.339.1Soluble
Ethyl Acetate 88.110.906.0Soluble

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in experimental settings.

Issue 1: The compound does not dissolve in the initial solvent.

  • Solution 1: Increase Mechanical Agitation. Vortex the solution for a longer period (5-10 minutes).

  • Solution 2: Use Sonication. Place the vial in a bath sonicator for 10-15 minutes to break up any aggregates.

  • Solution 3: Gentle Warming. Warm the solution to 37°C. Be sure to confirm the thermal stability of the compound if prolonged heating is required.

  • Solution 4: Try a Stronger Solvent. If you are using a solvent like ethanol, switch to a stronger organic solvent such as DMSO.

Issue 2: The compound precipitates out of solution upon dilution into aqueous media.

  • Solution 1: Optimize the Dilution Method. Instead of adding a large volume of your stock to the aqueous buffer, add a small volume of the stock solution to a larger volume of the pre-warmed (37°C) aqueous medium while vortexing to ensure rapid mixing.

  • Solution 2: Use an Intermediate Dilution Step. Prepare an intermediate dilution of your stock in a co-solvent that is miscible with both your stock solvent and the final aqueous medium. For example, if your stock is in DMSO, you could make an intermediate dilution in ethanol before adding it to your final aqueous solution.

  • Solution 3: Reduce the Final Concentration. Your desired final concentration may be above the solubility limit of the compound in the final aqueous medium. Try lowering the final concentration.

  • Solution 4: Incorporate a Surfactant. For in vitro assays, a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in the final medium can help maintain the solubility of lipophilic compounds. The concentration of the surfactant should be optimized to avoid cellular toxicity.

  • Solution 5: Utilize a Carrier Protein. Bovine Serum Albumin (BSA) can sometimes help to solubilize hydrophobic compounds in cell culture media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 470.73 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh 4.71 mg of this compound and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 2-3 minutes until the solid is completely dissolved.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10 minutes, or until the solution is clear.

    • Once dissolved, aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Medium

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required. Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your cells (typically ≤ 0.5%).

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the tube with the cell culture medium, add the calculated volume of the DMSO stock solution dropwise.

    • Continue to vortex for another 30 seconds to ensure the compound is evenly dispersed.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

    • Use the final diluted solution immediately in your experiment.

Visualizations

Signaling Pathways

This compound, as a cycloartane-type triterpene, may exert its biological effects through various signaling pathways. Below are diagrams of two pathways, the p53-dependent mitochondrial apoptosis pathway and the NF-κB signaling pathway, which are often modulated by such compounds.

p53_apoptosis_pathway ext_stimulus Cellular Stress (e.g., DNA Damage) p53 p53 Activation ext_stimulus->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion Promotes pore formation cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nf_kappa_b_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_complex NF-κB (p50/p65) ikb->nfkb_complex Releases nfkb_translocation NF-κB Translocation nfkb_complex->nfkb_translocation nucleus Nucleus gene_transcription Gene Transcription (Inflammatory Cytokines) nfkb_translocation->nucleus nfkb_translocation->gene_transcription troubleshooting_workflow start Start: Dissolve Compound in Primary Solvent (e.g., DMSO) check1 Is the solution clear? start->check1 troubleshoot1 Troubleshoot: - Vortex longer - Sonicate - Gentle warming check1->troubleshoot1 No dilute Dilute into Aqueous Medium check1->dilute Yes troubleshoot1->check1 check2 Does a precipitate form? dilute->check2 troubleshoot2 Troubleshoot: - Optimize dilution method - Use co-solvent - Add surfactant/BSA check2->troubleshoot2 Yes success Solution is ready for experiment check2->success No troubleshoot2->dilute

References

"1-Dehydroxy-23-deoxojessic acid" degradation and stability testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Dehydroxy-23-deoxojessic acid. The information is designed to address common challenges encountered during its degradation and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating analytical method (SIAM) and why is it crucial for studying this compound?

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, or excipients.[1][2][3] It is essential for stability studies because it allows for the precise determination of the drug's purity and degradation over time, which is a key aspect of shelf-life determination and ensuring the safety and efficacy of the final product.[4][5]

Q2: What are the typical forced degradation conditions that should be applied to this compound?

Forced degradation, or stress testing, is conducted to understand the intrinsic stability of the molecule and to generate potential degradation products.[4][6] Typical conditions include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures (e.g., 80°C).[1][6]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).[4]

  • Thermal Degradation: Exposure to dry and wet heat at temperatures higher than those used for accelerated stability testing.[1]

  • Photolytic Degradation: Exposure to a combination of UV and visible light, with a minimum of 1.2 million lux hours and 200 watt hours/m².[1][6]

Q3: I am observing significant batch-to-batch variability in the stability of my this compound samples. What could be the cause?

Batch-to-batch variability is a common challenge with natural products.[7] Potential causes include:

  • Inconsistencies in Raw Material: Differences in the source, harvesting time, and initial processing of the plant material from which the compound is extracted.[7]

  • Manufacturing Process Variations: Minor changes in the extraction, purification, or formulation process can impact the stability of the final compound.[8]

  • Presence of Impurities: Varying levels of impurities or co-extractives can catalyze degradation reactions.

To mitigate this, it is crucial to implement robust quality control on the starting material and standardize the manufacturing process.[7]

Q4: How do I establish a shelf-life for a product containing this compound?

Shelf-life is determined through long-term stability testing under recommended storage conditions.[9][10] The data from these studies, which should continue for a period sufficient to cover the proposed shelf-life, are used to establish a re-test period or shelf-life.[11][12] Accelerated stability testing, conducted under exaggerated storage conditions, can be used to predict the shelf-life and support the data from long-term studies.[9]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Under Normal Storage Conditions
  • Possible Cause: The storage conditions (temperature, humidity, light) may be unsuitable for the compound.[7][13]

  • Troubleshooting Steps:

    • Review and tighten the control of storage conditions. Ensure they align with ICH guidelines for the intended climatic zone.[14]

    • Conduct a photostability study to determine if the compound is light-sensitive. If so, use light-protective packaging.[15]

    • Evaluate the hygroscopicity of the compound, as moisture can accelerate degradation.[13] Consider the use of desiccants in the packaging.

Issue 2: Appearance of Unknown Peaks in the Chromatogram During Stability Studies
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Perform forced degradation studies to intentionally generate degradation products. This can help in tentatively identifying the unknown peaks.[5]

    • Use a photodiode array (PDA) detector with your HPLC to check for peak purity and to obtain UV spectra of the unknown peaks, which can aid in their identification.[5]

    • Isolate the degradation products using techniques like preparative HPLC and elucidate their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[16][17][18]

Issue 3: Poor Resolution Between this compound and a Degradation Product in the HPLC Method
  • Possible Cause: The current chromatographic conditions are not optimized for separating these specific compounds.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the pH, organic modifier (e.g., acetonitrile (B52724), methanol) ratio, or use a different buffer system.[15]

    • Change Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.[19]

    • Adjust Temperature: Varying the column temperature can affect the selectivity of the separation.[3]

    • Gradient Optimization: If using a gradient elution, modify the slope and duration of the gradient to improve separation.

Data Presentation

Table 1: Example Stability Testing Protocol for this compound

Study TypeStorage ConditionTesting Time Points
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

RH = Relative Humidity. Time points should be selected based on the specific product and regulatory requirements.[9][11]

Table 2: Example Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionExpected Degradation
Acid Hydrolysis0.1 M HCl at 80°C for 2 hours5-20%
Base Hydrolysis0.1 M NaOH at 80°C for 2 hours5-20%
Oxidation6% H₂O₂ at room temperature for 24 hours5-20%
Thermal105°C for 48 hours5-20%
Photolytic1.2 million lux hours and 200 W h/m²5-20%

The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged but not overwhelmed by degradation products.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)
  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Stress Application: Transfer an aliquot of the sample solution to a vial and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Place the vial in a water bath maintained at 80°C for 2 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

  • Analysis: Dilute the neutralized solution to a suitable concentration and analyze it using a validated stability-indicating HPLC method.

  • Control: Prepare a control sample by adding water instead of HCl and keep it at room temperature.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).

  • Wavelength Detection: Determine the UV maximum absorbance of this compound using a UV-Vis spectrophotometer or a PDA detector.

  • Method Optimization: Inject a mixture of the stressed (degraded) and unstressed samples. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution between the parent compound and all degradation products.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_result Outcome start Start: 1-Dehydroxy-23- deoxojessic acid sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc HPLC Analysis (SIAM) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Structure Elucidation (MS, NMR) hplc->characterization stability Stability Profile hplc->stability pathway Degradation Pathway characterization->pathway troubleshooting_logic start Issue: Unexpected Peak in Chromatogram q1 Is the peak present in the unstressed (t=0) sample? start->q1 process_impurity Likely a process-related impurity. q1->process_impurity Yes degradation_product Likely a degradation product. q1->degradation_product No action1 Perform peak purity analysis using PDA detector. degradation_product->action1 q2 Is the peak spectrally pure? action1->q2 coelution Co-elution suspected. Optimize HPLC method. q2->coelution No isolate Isolate peak for structural elucidation (MS, NMR). q2->isolate Yes

References

Technical Support Center: HPLC Separation of 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of 1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene.[1]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for this compound is tailing. What are the possible causes and solutions?

A1: Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue.[2][3] Potential causes and their respective solutions are outlined below:

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions Acidic compounds like this compound can interact with residual silanol groups on the silica-based column packing.[2][4][5] To minimize this, lower the mobile phase pH to approximately 2-3 to protonate the silanols.[4][6] Using an end-capped column can also shield these residual silanol groups.[2][5]
Incorrect Mobile Phase pH If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units below the analyte's pKa.
Column Overload Injecting too much sample can saturate the column, causing peak distortion.[4] To address this, either dilute your sample or reduce the injection volume.[4]
Extra-Column Volume Excessive tubing length or a large detector cell volume can lead to band broadening and peak tailing.[2][4] Use shorter, narrower internal diameter tubing and ensure all connections are secure to minimize dead volume.[2][7]
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4] Try flushing the column with a strong solvent or, if the problem persists, replace the column.

Q2: My peak is fronting. What could be the cause?

A2: Peak fronting, where the initial part of the peak is sloped, can be caused by several factors:

Potential CauseRecommended Solution
Sample Overload Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.[6] Dilute the sample or decrease the injection volume.
Poor Sample Solubility If the sample is not fully dissolved in the injection solvent, it can cause peak fronting.[6] Ensure your sample is completely dissolved before injection. It is ideal to dissolve the sample in the initial mobile phase.
Column Collapse This is a less common issue but can occur with certain column types under specific conditions, leading to a void at the column inlet.[6] This often requires column replacement.
Problem: Peak Splitting

Q3: I am observing split peaks for my analyte. What should I investigate?

A3: Split peaks can be frustrating and can arise from several issues within the HPLC system.[7][8][9] Here is a systematic approach to troubleshooting:

Potential CauseRecommended Solution
Co-eluting Impurity What appears to be a split peak might be two different compounds eluting very close together.[8] To check this, try a smaller injection volume; if the two peaks become more distinct, optimize your method (e.g., change mobile phase composition, gradient, or temperature) to improve resolution.[8]
Blocked Column Frit A partially blocked frit at the column inlet can disrupt the sample flow path, causing peak splitting.[8] If all peaks in your chromatogram are split, this is a likely cause.[8] Reverse flushing the column may help, but often the frit or the entire column needs to be replaced.[8]
Column Void or Channeling A void or channel in the column packing material can create different flow paths for the analyte, resulting in split peaks.[8][9] This is often caused by improper packing or column degradation and usually requires column replacement.[8][9]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.
Problem: Baseline Irregularities

Q4: My baseline is noisy. How can I improve it?

A4: A noisy baseline can interfere with the accurate detection and quantification of peaks. Common causes include:

Potential CauseRecommended Solution
Air Bubbles in the System Air bubbles in the pump, detector, or mobile phase can cause significant baseline noise.[10][11][12] Ensure your mobile phase is thoroughly degassed and purge the pump to remove any trapped air.[10][11]
Contaminated or Low-Quality Mobile Phase Impurities in the solvents or reagents used for the mobile phase can contribute to a noisy baseline.[12][13] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[12][14]
Pump Issues Worn pump seals or malfunctioning check valves can cause pressure fluctuations, leading to a rhythmic baseline noise.[13] Regular pump maintenance is crucial for stable performance.[13]
Detector Lamp Deterioration An aging detector lamp can result in decreased light intensity and increased noise.[10][13] Most HPLC software tracks lamp usage hours; replace the lamp as recommended by the manufacturer.[10][13]
Column Contamination Strongly retained compounds from previous injections can slowly elute, causing baseline noise.[13] Use a guard column to protect the analytical column and flush the column with a strong solvent when necessary.[13]

Q5: I'm seeing a drifting baseline. What are the common causes?

A5: Baseline drift can be either gradual or abrupt and can have several origins:

Potential CauseRecommended Solution
Column Temperature Fluctuation A lack of stable column temperature can cause the baseline to drift. Use a column oven to maintain a consistent temperature.
Mobile Phase Gradient Issues In gradient elution, if the two mobile phases have different UV absorbance at the detection wavelength, a drifting baseline will occur.[15] Ensure both mobile phases have low absorbance or use a reference wavelength.
Slow Column Equilibration The column may not be fully equilibrated with the mobile phase, especially when changing solvents.[12] Allow sufficient time for the column to equilibrate before starting your analysis.
Contamination Bleed Contaminants bleeding from the column can cause the baseline to rise.[15] Flush the column with a strong solvent.
Problem: Ghost Peaks

Q6: I am seeing unexpected peaks ("ghost peaks") in my chromatogram. Where could they be coming from?

A6: Ghost peaks are peaks that are not related to the injected sample.[14] Identifying their source is key to eliminating them:

Potential CauseRecommended Solution
Contaminated Mobile Phase or System Impurities in the mobile phase or contamination within the HPLC system (e.g., tubing, injector) can lead to ghost peaks.[14][16][17] To diagnose, run a blank gradient (without an injection).[16] If the peaks appear, the source is likely the mobile phase or system.[16][18] Use high-purity solvents and regularly clean the system.[14][17]
Sample Carryover Residue from a previous, more concentrated sample can be injected with the current sample, causing ghost peaks.[17] Run a blank injection after a concentrated sample to check for carryover.[17] Optimize the needle wash method in your autosampler settings.
"Wrap-around" Peak A peak from a previous injection may have a very long retention time and appear in a subsequent run.[16] To test for this, extend the run time of your analysis to see if any late-eluting peaks appear.[19]
Degraded Sample or Mobile Phase Over time, the sample or mobile phase can degrade, leading to the formation of new compounds that appear as ghost peaks. Prepare fresh samples and mobile phases regularly.[17]

Frequently Asked Questions (FAQs)

Q7: What are the typical starting HPLC conditions for the separation of this compound?

A7: As a triterpenoid (B12794562) saponin, a reversed-phase HPLC method is generally suitable.[20][21] A good starting point would be:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid

  • Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727)

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. For example, 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 205-210 nm) as many saponins (B1172615) lack a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).[20][21]

  • Column Temperature: 30 °C

Q8: How should I prepare my sample of this compound for HPLC analysis?

A8: Proper sample preparation is crucial for good chromatographic results.

  • Dissolution: Accurately weigh your sample and dissolve it in a suitable solvent. The ideal solvent is the initial mobile phase composition. If the sample has poor solubility, you can use a stronger solvent like methanol or acetonitrile, but ensure the final injection volume is small to avoid peak distortion.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the column frit.

  • Dilution: Dilute the filtered sample to a concentration that is within the linear range of your detector and avoids column overload.

Q9: My peak of interest is co-eluting with another peak. How can I improve the resolution?

A9: To improve the resolution between two co-eluting peaks, you can try the following:

  • Adjust Mobile Phase Composition: Change the ratio of your organic solvent (acetonitrile or methanol) to water.

  • Modify the Gradient: Make the gradient shallower (i.e., increase the run time over the same percentage change of the organic solvent).

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the pH: Modifying the pH of the mobile phase can change the retention time of ionizable compounds.

  • Change the Column: Use a column with a different stationary phase chemistry or a longer column with a smaller particle size for higher efficiency.[2]

Experimental Protocols

General HPLC Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving common HPLC issues.

HPLC_Troubleshooting_Workflow Start Identify HPLC Problem (e.g., Peak Tailing, Split Peak, Noisy Baseline) CheckSystem Check System Parameters (Pressure, Leaks, Solvent Levels) Start->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient, Flow Rate, Temp.) CheckSystem->CheckMethod IsolateColumn Isolate the Column (Replace with union, check pressure) CheckMethod->IsolateColumn PeakShapeIssue Peak Shape Issue? (Tailing, Fronting, Splitting) IsolateColumn->PeakShapeIssue BaselineIssue Baseline Issue? (Noise, Drift) PeakShapeIssue->BaselineIssue No PS_Solvent Adjust Mobile Phase pH/ Change Solvent Strength PeakShapeIssue->PS_Solvent Yes PS_Column Check for Column Overload/ Replace Column PeakShapeIssue->PS_Column Yes PS_Connections Check for Extra-Column Volume/ Tighten Fittings PeakShapeIssue->PS_Connections Yes RetentionIssue Retention Time Issue? (Shifting, No Peaks) BaselineIssue->RetentionIssue No BL_Degas Degas Mobile Phase/ Use Fresh Solvents BaselineIssue->BL_Degas Yes BL_Detector Check Detector Lamp/ Clean Flow Cell BaselineIssue->BL_Detector Yes BL_Pump Check Pump Seals & Check Valves BaselineIssue->BL_Pump Yes RT_Equilibrate Ensure Proper Column Equilibration RetentionIssue->RT_Equilibrate Yes RT_Pump Check Pump Performance/ Calibrate Flow Rate RetentionIssue->RT_Pump Yes RT_Leaks Check for System Leaks RetentionIssue->RT_Leaks Yes Resolved Problem Resolved PS_Solvent->Resolved PS_Column->Resolved PS_Connections->Resolved BL_Degas->Resolved BL_Detector->Resolved BL_Pump->Resolved RT_Equilibrate->Resolved RT_Pump->Resolved RT_Leaks->Resolved

Caption: A general workflow for troubleshooting common HPLC problems.

Decision Tree for Peak Splitting Issues

This diagram helps to pinpoint the cause of split peaks.

Peak_Splitting_Troubleshooting Start Split Peak Observed AllPeaksSplit Are ALL peaks split? Start->AllPeaksSplit SinglePeakSplit Only the analyte peak is split AllPeaksSplit->SinglePeakSplit No BlockedFrit Likely a blocked column frit or a void at the column inlet. AllPeaksSplit->BlockedFrit Yes CoElutionCheck Could it be a co-eluting impurity? SinglePeakSplit->CoElutionCheck SolutionFrit Action: Reverse flush or replace the column. BlockedFrit->SolutionFrit End Problem Identified SolutionFrit->End SolventMismatch Is the sample solvent stronger than the mobile phase? CoElutionCheck->SolventMismatch No CoElutionYes Likely co-elution. CoElutionCheck->CoElutionYes Yes SolventMismatchYes Likely sample solvent mismatch. SolventMismatch->SolventMismatchYes Yes SolventMismatch->End No SolutionCoElution Action: Optimize separation method (e.g., modify gradient). CoElutionYes->SolutionCoElution SolutionCoElution->End SolutionSolvent Action: Dissolve sample in the initial mobile phase. SolventMismatchYes->SolutionSolvent SolutionSolvent->End

Caption: A decision tree for diagnosing the cause of split peaks.

References

Technical Support Center: Enhancing the Bioavailability of 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Dehydroxy-23-deoxojessic acid and other related triterpenoid (B12794562) compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, a triterpenoid saponin (B1150181), likely exhibits poor oral bioavailability due to several inherent physicochemical properties. Saponins (B1172615) are often large molecules with a high capacity for hydrogen bonding and significant molecular flexibility, which hinder their ability to permeate biological membranes.[1] Their amphiphilic nature, consisting of a lipophilic triterpene structure and hydrophilic sugar chains, further complicates efficient absorption across the intestinal epithelium.[1]

Q2: What are the primary barriers to the intestinal absorption of triterpenoid saponins?

A2: The primary barriers include:

  • Poor Membrane Permeability: Due to their large size and polarity.[1]

  • Low Aqueous Solubility: The lipophilic aglycone part of the molecule can lead to poor dissolution in the gastrointestinal fluids.

  • Efflux by Transporters: Compounds may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

  • Metabolism: Gut microbiota can hydrolyze the sugar moieties, and the resulting aglycones may undergo further metabolism by host enzymes.[1]

  • Biliary Excretion: Many saponins undergo rapid and extensive excretion into the bile, which limits their systemic circulation time.[1]

Q3: What in vitro models can I use to predict the intestinal absorption of this compound?

A3: Several in vitro models are available to provide insights into the potential absorption mechanisms and challenges:

  • Caco-2 Cell Monolayer Assay: This is a widely used model that mimics the human intestinal epithelium.[2][3] It can be used to assess passive diffusion, active transport, and the involvement of efflux pumps.[3]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive transcellular permeability.[3][4] It is a higher throughput and more cost-effective screening tool than the Caco-2 assay.[3]

  • Liver Microsomes/S9 Fractions/Hepatocytes: These models are used to study the metabolic stability of the compound by exposing it to liver enzymes.[5]

Troubleshooting Guides

Issue 1: Poor Solubility and Dissolution in Aqueous Media

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Low and variable results in dissolution studies.

  • Inconsistent data in early-stage animal studies.

Possible Causes:

  • The crystalline structure and lipophilic nature of the triterpenoid aglycone limit its interaction with water.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[6]

    • Micronization: Grinding or milling to reduce particle size to the micrometer range.

    • Nanonization: Techniques like high-pressure homogenization or ball milling can create nanoparticles, further enhancing the dissolution rate.[6]

  • pH Modification: For ionizable compounds, adjusting the pH of the medium can increase solubility.[6]

  • Use of Co-solvents: Water-miscible organic solvents like ethanol, propylene (B89431) glycol, or PEG 400 can be used to increase solubility in formulations for preclinical studies.[6]

  • Formulation Strategies: Explore advanced formulation approaches to improve solubility. (See Table 1)

Issue 2: Low Permeability Across Caco-2 Monolayers

Symptoms:

  • Low apparent permeability coefficient (Papp) values in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • High efflux ratio (Papp B-A / Papp A-B > 2), suggesting the involvement of efflux pumps.

Possible Causes:

  • Large molecular size and polarity of the glycoside form.

  • The compound is a substrate for efflux transporters like P-glycoprotein.

Troubleshooting Steps:

  • Investigate the Role of Sugar Moieties: The number and type of sugar units can significantly impact permeability.[7] Compounds with fewer sugar groups or just the aglycone may show better permeability.[7]

  • Co-administration with P-glycoprotein Inhibitors: In experimental settings, using a known P-gp inhibitor (e.g., verapamil) can help confirm if the compound is a substrate for this transporter.

  • Prodrug Approach: Chemically modifying the molecule to a more lipophilic form (prodrug) can enhance membrane permeability. The prodrug is then converted to the active compound in the body.

  • Formulation with Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.

Data Presentation: Formulation Strategies to Enhance Bioavailability

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.[8]Increases solubility and absorption of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.[6]Potential for in vivo variability depending on digestion; may require a high concentration of surfactants.
Amorphous Solid Dispersions The crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix, increasing its solubility and dissolution rate.[9]Significantly improves dissolution rate and extent of supersaturation.[9]Amorphous form is thermodynamically unstable and may recrystallize over time, affecting stability and shelf-life.[8][9]
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6]A relatively simple and widely applicable technique; can be combined with other formulation approaches.[10]May not be sufficient for compounds with very low intrinsic solubility; potential for particle aggregation.
Cyclodextrin (B1172386) Complexation The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex with enhanced aqueous solubility.[6][9]Increases solubility and dissolution; can mask unpleasant taste or odor.Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered.[9]
Co-crystals A crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former, which alters the physicochemical properties of the API, often improving solubility and dissolution.Can improve solubility, dissolution rate, and stability without modifying the chemical structure of the API.Selection of a suitable co-former can be challenging and requires screening.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies (Apical to Basolateral):

    • The culture medium in the apical (AP) chamber is replaced with a transport buffer containing the test compound at a known concentration.

    • The basolateral (BL) chamber contains a fresh transport buffer.

    • Samples are taken from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP chamber at the beginning and end of the experiment.

  • Transport Studies (Basolateral to Apical):

    • The experiment is repeated in the reverse direction, with the test compound added to the BL chamber and samples taken from the AP chamber to assess efflux.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.[2][11]

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before dosing.

  • Drug Administration:

    • Intravenous (IV) Group: The compound is administered as a single bolus injection via the tail vein to determine its disposition without the absorption phase.

    • Oral (PO) Group: The compound is administered by oral gavage, typically as a solution or suspension in a suitable vehicle.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.[11]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Bioavailability (F%) Calculation: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

bioavailability_challenges cluster_compound This compound cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation Compound Triterpenoid Saponin (Poorly Soluble, High MW) Dissolution Poor Dissolution Compound->Dissolution Permeability Low Permeability Dissolution->Permeability Bioavailability Low Oral Bioavailability Dissolution->Bioavailability Efflux Efflux Pumps Permeability->Efflux Metabolism Gut Microbiota/ Enzymatic Degradation Permeability->Metabolism Permeability->Bioavailability Efflux->Bioavailability Metabolism->Bioavailability bioavailability_solutions cluster_strategies Bioavailability Enhancement Strategies cluster_formulation cluster_chemical Problem Low Bioavailability of This compound Formulation Formulation Approaches Problem->Formulation Chemical Chemical Modification Problem->Chemical Lipid Lipid-Based Systems Formulation->Lipid SolidDisp Solid Dispersions Formulation->SolidDisp Nano Particle Size Reduction Formulation->Nano Cyclo Cyclodextrin Complexation Formulation->Cyclo Prodrug Prodrug Synthesis Chemical->Prodrug Salt Salt Formation Chemical->Salt Evaluation In Vitro & In Vivo Evaluation Lipid->Evaluation SolidDisp->Evaluation Nano->Evaluation Cyclo->Evaluation Prodrug->Evaluation Salt->Evaluation experimental_workflow cluster_invitro In Vitro Screening cluster_formulation Formulation Development cluster_invivo In Vivo Studies Start Compound Synthesis/ Isolation Solubility Solubility/ Dissolution Testing Start->Solubility PAMPA PAMPA Solubility->PAMPA Caco2 Caco-2 Permeability PAMPA->Caco2 Metabolism Metabolic Stability (Microsomes) Caco2->Metabolism Formulate Lead Formulation Selection Metabolism->Formulate PK Pharmacokinetics (Rat Model) Formulate->PK End Candidate Selection PK->End

References

"1-Dehydroxy-23-deoxojessic acid" off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential off-target effects and troubleshooting strategies for assays involving 1-Dehydroxy-23-deoxojessic acid, a member of the triterpenoid (B12794562) class of compounds. While specific data for this molecule is limited, this guide leverages information from structurally related triterpenoids to help you anticipate and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound in my assays?

A1: As a triterpenoid, this compound may exhibit several off-target effects that can lead to misleading results. These include:

  • Assay Interference: Triterpenoids can interfere with certain assay technologies. For instance, in cell viability assays like the MTT or XTT assay, they can directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability.

  • Non-specific Cytotoxicity: At higher concentrations, triterpenoids can cause cytotoxicity through mechanisms unrelated to the intended target, such as membrane disruption.

  • Modulation of Common Signaling Pathways: Triterpenoids are known to interact with multiple signaling pathways, including NF-κB, STAT3, and PI3K/Akt/mTOR, which can lead to unintended biological responses in your experiments.[1][2][3][4]

Q2: I am observing inconsistent results in my cell-based assays. Could this be due to off-target effects of this compound?

A2: Yes, inconsistent results are a common indicator of potential off-target effects. This variability can arise from:

  • Poor Solubility: Triterpenoids often have low aqueous solubility.[5] This can lead to compound precipitation in your assay medium, resulting in inconsistent concentrations and variable effects.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or other proteins, leading to reproducible but artifactual results.

  • Cell Line Dependent Effects: The off-target effects of a compound can vary significantly between different cell lines due to differences in their protein expression profiles and signaling pathway activation states.

Q3: How can I distinguish between a true on-target effect and an off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial for validating your results. Key strategies include:

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: The most rigorous method is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype of the genetic perturbation matches the phenotype of your compound, it provides strong evidence for on-target activity.

  • Orthogonal Assays: Use a different assay that measures a distinct downstream event of the same signaling pathway. Concordant results from orthogonal assays increase confidence in the on-target effect.

Troubleshooting Guides

Issue 1: Suspected Assay Interference in a Fluorescence-Based Assay
  • Symptom: You observe a concentration-dependent increase in fluorescence signal even in the absence of your target protein or cells.

  • Troubleshooting Protocol:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.

    • Interpretation: A concentration-dependent increase in fluorescence indicates that the compound itself is autofluorescent and is interfering with the assay.

Issue 2: Unexpected Results in a Cell Viability Assay (e.g., MTT, XTT)
  • Symptom: You observe an unexpectedly high cell viability or even an increase in viability at high concentrations of the compound.

  • Troubleshooting Protocol:

    • Perform a cell-free version of the assay by adding this compound to the culture medium without cells.

    • Add the MTT or XTT reagent and incubate for the standard duration.

    • Interpretation: If you observe a color change in the cell-free wells, it indicates that your compound is directly reducing the tetrazolium salt. Consider using a non-enzymatic cell viability assay, such as the Sulforhodamine B (SRB) assay.

Quantitative Data Summary

Due to the limited publicly available data for this compound, the following tables present hypothetical data to illustrate how to structure and interpret results from key validation experiments.

Table 1: Hypothetical Autofluorescence Data

Concentration of this compound (µM)Relative Fluorescence Units (RFU)
0 (Vehicle Control)102
1150
10850
1005400

This table illustrates a compound with significant autofluorescence at higher concentrations.

Table 2: Example Data from a Cell-Free MTT Assay

Concentration of this compound (µM)Absorbance at 570 nm
0 (Vehicle Control)0.05
10.08
100.25
1000.98

This table shows a direct reduction of MTT by the compound, indicating assay interference.

Experimental Protocols

Protocol 1: Autofluorescence Assessment
  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.

  • Plate Setup: Add the diluted compound and a vehicle control to the wells of a microplate.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis: Plot the relative fluorescence units (RFU) against the compound concentration.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.

  • Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris base solution to solubilize the bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm on a plate reader.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_validation Off-Target Effect Validation cluster_decision Decision primary_screen Primary Assay Shows Activity autofluorescence Autofluorescence Assay primary_screen->autofluorescence Fluorescence-based assay? assay_interference Cell-Free Assay (e.g., MTT) primary_screen->assay_interference Metabolic assay? orthogonal_assay Orthogonal Assay autofluorescence->orthogonal_assay No Signal artifact Likely Artifact / Off-Target Effect autofluorescence->artifact Significant Signal assay_interference->orthogonal_assay No Signal assay_interference->artifact Significant Signal genetic_validation Genetic Validation (e.g., siRNA) orthogonal_assay->genetic_validation Positive Result orthogonal_assay->artifact Negative Result valid_hit Confirmed On-Target Hit genetic_validation->valid_hit Phenotype Matches genetic_validation->artifact No Match signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k nfkb_complex IκB-NF-κB receptor->nfkb_complex akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival, Inflammation) mtor->gene_expression triterpenoid Triterpenoid (e.g., this compound) triterpenoid->akt Inhibition triterpenoid->nfkb_complex Inhibition nfkb NF-κB nfkb_complex->nfkb nfkb->gene_expression

References

"1-Dehydroxy-23-deoxojessic acid" batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the batch-to-batch variability of 1-Dehydroxy-23-deoxojessic acid. Our aim is to assist researchers, scientists, and drug development professionals in identifying and resolving issues that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: We have observed a significant difference in the biological activity of this compound between two different batches. What could be the potential cause?

A1: Batch-to-batch variability in biological activity is a common challenge with natural products. Several factors could contribute to this discrepancy:

  • Purity Differences: The percentage of the active compound may vary between batches. Even minor impurities can interfere with biological assays.

  • Presence of Impurities: Different batches might contain varying types and levels of impurities, some of which could have their own biological effects or interfere with the action of this compound.

  • Degradation: The compound may have degraded over time or due to improper storage conditions, leading to a decrease in potency.[1]

  • Solvent Effects: If the compound is dissolved in a solvent, variations in the solvent purity or stability of the compound in that solvent could affect the results.

We recommend performing analytical tests, such as HPLC-MS, to compare the purity and impurity profiles of the different batches.

Q2: The appearance (color and texture) of our latest batch of this compound is different from the previous one. Should we be concerned?

A2: A change in the physical appearance of a compound can sometimes indicate a difference in its chemical properties. While minor variations in color or texture of a solid compound might not always impact its biological activity, it is crucial to investigate the cause. Such differences could be due to:

  • Variations in the crystallization process.

  • Presence of colored impurities.

  • Differences in residual solvent content.

  • Hydration state of the molecule.

It is advisable to perform analytical characterization on the new batch and compare the data with the previous batch and the certificate of analysis (CoA) before proceeding with critical experiments.

Q3: How can we ensure the consistency and reliability of our experimental results when using a natural product like this compound?

A3: To ensure consistency, we recommend the following practices:

  • Request a Certificate of Analysis (CoA): Always request a detailed CoA for each batch from the supplier.[1] This document should provide information on purity, identity, and levels of known impurities.

  • In-house Quality Control: Perform your own analytical tests to verify the purity and identity of each new batch. This can include techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Standardized Operating Procedures (SOPs): Use consistent and well-documented protocols for sample preparation and experimental procedures.

  • Proper Storage: Store the compound under the recommended conditions to prevent degradation.[1]

Troubleshooting Guides

Issue 1: Inconsistent Solubility Between Batches

Symptoms:

  • A new batch of this compound does not dissolve completely in a solvent that was effective for previous batches.

  • Precipitation is observed in a solution that was previously stable.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Different Polymorphic Form Polymorphs can have different solubilities.[2] Consider using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to analyze the crystalline form.
Higher Level of Insoluble Impurities Analyze the impurity profile using HPLC with a UV detector or a universal detector like an Evaporative Light Scattering Detector (ELSD).
Incorrect Solvent or Solvent Purity Verify the identity and purity of the solvent used. Try sonicating or gently warming the solution (if the compound is thermally stable).
Lower Purity of the Active Compound Quantify the purity of the batch using a validated analytical method, such as quantitative NMR (qNMR) or HPLC with a calibration curve.
Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Symptoms:

  • New peaks are observed in the chromatogram of a new batch that were not present in previous batches.

  • The relative area of known impurity peaks has significantly changed.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
New Impurities from Synthesis or Degradation Attempt to identify the new peaks using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy. This can provide insights into the structure of the impurities.
Contamination Ensure proper cleaning of all labware and analytical instruments. Run a blank injection to check for system contamination.
Instability of the Compound in the Analytical Mobile Phase Investigate the stability of the compound in the mobile phase over the analysis time.
Different Isomeric Ratio If the molecule has stereocenters, consider the possibility of a different isomeric ratio between batches. Chiral chromatography may be necessary to resolve and quantify the isomers.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your system and specific batch characteristics.

1. Materials and Reagents:

  • This compound (sample from the batch )

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or other suitable wavelength)

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • Compare the chromatograms of different batches, paying close attention to the number and relative areas of impurity peaks.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_coa Review Certificate of Analysis (CoA) for both batches start->check_coa physical_exam Compare Physical Properties (Color, Solubility) start->physical_exam analytical_chem Perform Analytical Chemistry Comparison check_coa->analytical_chem physical_exam->analytical_chem hplc HPLC/UPLC for Purity and Impurity Profile analytical_chem->hplc ms LC-MS for Mass Verification and Impurity ID analytical_chem->ms nmr NMR for Structural Confirmation analytical_chem->nmr analyze_data Analyze and Compare Data hplc->analyze_data ms->analyze_data nmr->analyze_data root_cause Identify Root Cause analyze_data->root_cause purity_issue Purity Difference root_cause->purity_issue impurity_issue Different Impurity Profile root_cause->impurity_issue degradation_issue Degradation root_cause->degradation_issue contact_supplier Contact Supplier with Data root_cause->contact_supplier modify_protocol Modify Experimental Protocol (if necessary) root_cause->modify_protocol end End: Resolution Achieved contact_supplier->end modify_protocol->end

Caption: Troubleshooting workflow for batch-to-batch variability.

SignalingPathway compound This compound (Batch A vs. Batch B) receptor Target Receptor compound->receptor Binds and Activates kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes biological_response Biological Response gene_expression->biological_response impurity Impurities (Present in Batch B) impurity->receptor Antagonizes impurity->kinase2 Inhibits

Caption: Impact of impurities on a hypothetical signaling pathway.

References

Technical Support Center: Scale-Up Synthesis of Complex Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available chemical synthesis data for "1-Dehydroxy-23-deoxojessic acid" is limited. This guide uses Asiatic Acid, a structurally complex and well-studied pentacyclic triterpenoid (B12794562), as a representative model to address common scale-up challenges applicable to this class of molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our multi-step triterpenoid synthesis when moving from gram-scale to kilogram-scale. What are the common causes?

A1: Yield reduction during scale-up is a frequent challenge in complex natural product synthesis.[1] Key factors include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and uneven heating can lead to increased formation of side products and incomplete reactions.

  • Reagent Addition and Stoichiometry: The rate and method of reagent addition become critical at scale. Localized high concentrations can cause side reactions that were negligible in the lab.

  • Work-up and Extraction Inefficiencies: Phase separations and extractions that are simple in a separatory funnel can be problematic in large vessels, leading to product loss in aqueous or organic layers.

  • Purification Challenges: Lab-scale chromatography (e.g., flash silica (B1680970) gel) does not scale linearly. Overloading columns or using lower-grade silica can result in poor separation and cross-contamination of fractions, ultimately reducing the isolated yield of the pure product.[2]

Q2: Our primary purification method, silica gel chromatography, is becoming a bottleneck at a larger scale. What are viable alternative purification strategies for triterpenoids like Asiatic Acid?

A2: Relying solely on chromatography for large-scale purification is often impractical and costly.[3] Consider these scalable strategies:

  • Crystallization: This is the most desirable method for large-scale purification. Experiment with a wide range of solvent systems (e.g., ethanol (B145695)/water, acetone/heptane) and conditions (temperature, cooling rate) to induce crystallization of the target molecule or a key intermediate.

  • Macroporous Resins: Adsorption resins can be highly effective for enriching and purifying triterpenoids from crude extracts or reaction mixtures.[4] They are robust, can be regenerated, and are well-suited for processing large volumes.[5]

  • Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid chromatography that avoids solid supports, preventing irreversible adsorption of the product. It is highly scalable and effective for purifying complex natural products.[3]

Q3: We are struggling with poor regio- and stereo-selectivity in our glycosylation step when synthesizing triterpenoid saponins (B1172615). How can this be improved at scale?

A3: Glycosylation reactions are notoriously sensitive and challenging.[6] Poor selectivity is often exacerbated at scale.

  • Protecting Group Strategy: Ensure hydroxyl groups that are not meant to react are robustly protected. Incomplete protection leads to a mixture of glycosylated isomers that are difficult to separate.

  • Donor and Promoter Selection: The choice of glycosyl donor (e.g., trichloroacetimidate, thioglycoside) and promoter (e.g., TMSOTf, NIS/TfOH) is critical. Reaction conditions that worked at a small scale may need to be re-optimized. Sometimes, a less reactive donor provides better selectivity despite requiring longer reaction times.[7]

  • Temperature Control: Precise temperature control is crucial. Run reactions at the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions and anomerization.

Troubleshooting Guides

Problem 1: Low Yield in Acid-Catalyzed Hydrolysis of a Glycoside Precursor

This is a common step in semi-synthetic routes starting from natural extracts, for example, hydrolyzing asiaticoside (B1665284) to obtain asiatic acid.[8]

SymptomPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Significant starting material remains)1. Insufficient acid concentration or activity. 2. Inadequate reaction temperature or time. 3. Poor solubility of the glycoside starting material.1. Titrate the mineral acid solution to confirm concentration. Increase acid loading incrementally (e.g., from 1.0N to 1.5N). 2. Increase temperature in 5-10°C increments or extend reaction time. Monitor by TLC/LC-MS. 3. Increase the proportion of the organic co-solvent (e.g., ethanol) to improve solubility.[8]
Product Degradation (Multiple new spots on TLC/LC-MS, low mass balance)1. Reaction temperature is too high. 2. Acid concentration is too high, causing side reactions (e.g., dehydration, rearrangement). 3. Extended reaction time leading to decomposition of the desired aglycone.1. Reduce reaction temperature. 2. Decrease acid concentration. 3. Perform a time-course study to find the optimal point where starting material is consumed but product degradation is minimal.
Difficult Work-up (Emulsion formation, product precipitation issues)1. pH of the quench is not optimal. 2. Rapid precipitation traps impurities.1. Adjust the pH slowly during neutralization. 2. After quenching the acid, add an anti-solvent (e.g., water) slowly to the dissolved crude product in a solvent like ethanol to facilitate controlled crystallization.
Problem 2: Impurity Profile Changes During Scale-Up of an Oxidation Step
SymptomPossible Cause(s)Suggested Solution(s)
Over-oxidation Products Observed 1. Poor temperature control leading to "hot spots" in the reactor. 2. Slow or inefficient quenching of the oxidant.1. Improve reactor agitation. Use a reactor jacket with a circulating coolant for better temperature regulation. 2. Prepare the quench solution in advance and ensure it can be added rapidly and safely at the end of the reaction.
Incomplete Conversion 1. Oxidant degradation due to slow addition at elevated temperatures. 2. Insufficient mixing, leading to unreacted pockets of starting material.1. Add the oxidant at a lower temperature, then slowly warm the reaction to the target temperature. 2. Verify that the impeller design and agitation speed are sufficient for the vessel size and viscosity of the reaction mixture.

Data Summary Tables

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Purification of Triterpenoids from Centella asiatica

Data adapted from a pilot-scale study on Centella asiatica extracts containing Asiatic Acid.[5][9]

ParameterLab Scale (Extraction)Pilot Scale (Extraction & Fractionation)
Extraction Method MacerationMicrowave-assisted + Ultrasonic-assisted
Starting Material 100 g5 kg
Total Triterpenoid Content in Crude Extract ~95 mg/g106.02 mg/g
Purification Method N/AMacroporous Resin (Diaion® HP-20)
Triterpenoid Content in Final Purified Extract N/A681.12 mg/g

Table 2: Effect of Purification on Antioxidant Activity of Triterpenic Acids

Data adapted from a study on triterpenoids from Ziziphus jujuba.[4]

Assay (at 3.0 mg/mL)Crude Triterpenoid ExtractPurified Triterpenoid Product
Hydroxyl Radical Scavenging Rate 64.57%77.37%
Purity of Triterpenic Acids 23.55%58.77%
Recovery Rate from Purification N/A78.58%

Key Experimental Protocols

Protocol 1: Acid Hydrolysis of Asiaticoside to Asiatic Acid

This protocol is based on established methods for obtaining the aglycone from its glycoside.[8]

  • Reaction Setup: In a suitable reactor, charge a 1:1 mixture of ethanol and water. Add Asiaticoside raw material to create a slurry.

  • Acid Addition: Add a solution of aqueous mineral acid (e.g., HCl or H₂SO₄) to achieve a final concentration of 0.5–1.5 N.

  • Hydrolysis: Heat the mixture to 60–80°C with constant agitation. Monitor the reaction progress by TLC or LC-MS (typically 4–12 hours).

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the organic solvent (ethanol) under reduced pressure.

  • Precipitation & Filtration: The aqueous residue will contain the precipitated crude Asiatic Acid. Filter the solid and wash with water until the filtrate is neutral.

  • Recrystallization: Dry the crude solid. Dissolve it in a minimal amount of a suitable hot solvent (e.g., ethanol) and add an anti-solvent (e.g., water) to induce crystallization. Filter the pure crystals and dry under vacuum.

Protocol 2: Purification of Triterpenoids Using Macroporous Resin

This is a general protocol for enriching triterpenoids from a crude plant extract.[4][5]

  • Resin Preparation: Pre-treat the macroporous resin by soaking it sequentially in ethanol and then water to activate it. Pack the resin into a column.

  • Loading: Dissolve the crude triterpenoid extract in a suitable solvent (e.g., 50% ethanol) and load it onto the column at a controlled flow rate (e.g., 2 mL/min).

  • Washing: Wash the column with water to remove highly polar impurities like sugars and salts.

  • Elution: Elute the bound triterpenoids using a stepwise gradient of ethanol in water. Start with a lower concentration of ethanol (e.g., 50%) to elute some impurities, then increase the concentration (e.g., 75-95% ethanol) to elute the target triterpenoids.

  • Concentration: Collect the fractions rich in the target compound(s) and concentrate them under reduced pressure to yield the purified product.

Visualizations

G cluster_0 Scale-Up Synthesis Workflow cluster_1 Critical Scale-Up Considerations A Step 1: Starting Material Sourcing (e.g., Asiaticoside from Extract) B Step 2: Key Reaction (e.g., Hydrolysis) A->B Process Control C Step 3: Work-up & Isolation (Quench, Extraction) B->C Impurity Removal C1 Heat Transfer B->C1 C2 Mass Transfer (Mixing) B->C2 D Step 4: Crude Purification (Crystallization / Resin) C->D Phase Separation E Step 5: Final Purification (Recrystallization) D->E Purity Enhancement C3 Solvent & Reagent Cost D->C3 C4 Cycle Time D->C4 F API (Asiatic Acid) E->F Final Product

Caption: Workflow for a semi-synthetic scale-up process of a triterpenoid.

G start Low Yield or Purity in Glycosylation Step check_sm Check Starting Material Purity (Aglycone & Glycosyl Donor) start->check_sm check_reagents Verify Reagent Quality (Anhydrous Solvents, Promoter Activity) start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions impure_sm Re-purify Starting Materials check_sm->impure_sm Impure bad_reagents Use Freshly Purified/Opened Reagents check_reagents->bad_reagents Suspect temp_issue Is Temperature Strictly Controlled? check_conditions->temp_issue impure_sm->check_conditions bad_reagents->check_conditions stoich_issue Is Stoichiometry Optimized? temp_issue->stoich_issue Yes optimize_temp Implement Cryo-cooling; Run at Lower Temp temp_issue->optimize_temp No optimize_stoich Perform DOE on Donor/Promoter Ratio stoich_issue->optimize_stoich No end Improved Selectivity & Yield stoich_issue->end Yes optimize_temp->end optimize_stoich->end

Caption: Troubleshooting decision tree for a problematic glycosylation reaction.

References

minimizing cytotoxicity of "1-Dehydroxy-23-deoxojessic acid" in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Dehydroxy-23-deoxojessic acid in vitro.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to maintain consistency across wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the treatment media for any signs of precipitation. If observed, prepare fresh dilutions and ensure complete solubilization, potentially using a different solvent or gentle warming.
Incomplete Formazan (B1609692) Solubilization (MTT Assay) Increase the incubation time with the solubilization solvent (e.g., DMSO) and ensure thorough mixing by gentle pipetting. Visually confirm the complete dissolution of formazan crystals before reading the plate.
Interference with Assay Reagents To check for direct reduction of MTT by the compound, run a cell-free control with media, MTT reagent, and this compound. If a color change occurs, consider an alternative viability assay like the LDH assay.

Issue 2: Low or No Observed Cytotoxicity

Possible Cause Recommended Solution
Sub-optimal Compound Concentration Perform a dose-response experiment with a wider range of concentrations to determine the effective cytotoxic range for your specific cell line.
Insufficient Exposure Time The cytotoxic effects of some compounds are time-dependent. Extend the incubation period (e.g., 48 or 72 hours) to allow for the compound to exert its effect.
Cell Line Resistance The murine colon 26-L5 carcinoma cell line is known to be sensitive to this compound.[1][2] If using a different cell line, it may exhibit resistance. Consider using a positive control known to induce cytotoxicity in your cell line.
Incorrect Assay Endpoint The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at the tested concentrations. Consider performing a cell proliferation assay in parallel with a cytotoxicity assay.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro cytotoxicity of this compound?

This compound, a cycloartane-type triterpene, has demonstrated cytotoxic activity against murine colon 26-L5 carcinoma cells with a reported EC50 of 62.38 μM.[1][2]

Q2: What is the proposed mechanism of cytotoxic action for cycloartane-type triterpenoids like this compound?

While the specific mechanism for this compound is not fully elucidated in cancer cells, related cycloartane (B1207475) triterpenoids have been shown to induce apoptosis through several signaling pathways. These include:

  • Activation of the p53-dependent mitochondrial pathway: This can lead to an increase in the expression of pro-apoptotic proteins like Bax and subsequent activation of caspases.

  • Inhibition of pro-survival signaling pathways: Some cycloartane triterpenoids inhibit the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells and promotes their proliferation and survival.

  • Induction of cell cycle arrest: These compounds can cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from dividing.

Q3: How can I minimize the cytotoxicity of this compound towards non-cancerous cells in my experiments?

While specific studies on protecting normal cells from this particular compound are limited, general strategies based on the properties of related triterpenoids can be employed:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration and the shortest exposure time that elicits a significant cytotoxic effect on cancer cells while minimizing damage to normal cells.

  • Investigate Selective Cytotoxicity: Some cycloartane triterpenoids have shown selective cytotoxicity towards cancer cells.[3] It is recommended to test a panel of cancer and non-cancerous cell lines to determine the therapeutic window of this compound.

  • Co-treatment with Antioxidants: Since some triterpenoids induce cytotoxicity through the generation of reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate off-target toxicity. This would need to be empirically tested.

Q4: Can I synchronize my cells before treatment with this compound?

Yes, cell synchronization can be beneficial, especially if you are investigating effects on the cell cycle. Serum starvation is a common method to arrest cells in the G0/G1 phase.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-treated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised membrane integrity.

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as for the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

3. Cell Synchronization by Serum Starvation

This protocol describes a method to arrest cells in the G0/G1 phase of the cell cycle.

  • Culture cells to approximately 70-80% confluency.

  • Wash the cells twice with serum-free medium.

  • Replace the complete medium with serum-free medium.

  • Incubate the cells in the serum-free medium for 24-48 hours. The optimal duration may vary depending on the cell line.

  • After the starvation period, the cells can be treated with this compound in either serum-free or complete medium, depending on the experimental design.

Visualizations

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture compound_prep 2. Prepare Compound Dilutions cell_seeding 3. Seed Cells in Plate compound_prep->cell_seeding treatment 4. Treat Cells with Compound cell_seeding->treatment incubation 5. Incubate for 24/48/72h treatment->incubation assay_choice 6. Choose Cytotoxicity Assay incubation->assay_choice mt_assay MTT Assay assay_choice->mt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity read_plate 7. Read Plate mt_assay->read_plate ldh_assay->read_plate calc_viability 8. Calculate % Viability/Cytotoxicity read_plate->calc_viability results 9. Results calc_viability->results

Caption: Workflow for in vitro cytotoxicity testing.

Signaling_Pathway Proposed Cytotoxic Signaling of Cycloartane Triterpenoids cluster_raf_mek Raf/MEK/ERK Pathway cluster_p53 p53 Pathway compound 1-Dehydroxy-23-deoxojessic acid Raf Raf compound->Raf inhibits p53 p53 compound->p53 activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion induces pore formation Caspases Caspase Activation Mitochondrion->Caspases releases cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways for cytotoxicity.

Troubleshooting_Logic Troubleshooting Logic for High Assay Variability start High Variability in Results check_seeding Review Cell Seeding Protocol start->check_seeding check_plate Examine Plate for Edge Effects start->check_plate check_compound Inspect Compound Solubility start->check_compound check_assay Verify Assay Procedure start->check_assay solution_seeding Use Homogenous Suspension & Calibrated Pipettes check_seeding->solution_seeding Inconsistent? solution_plate Avoid Outer Wells Add PBS to Periphery check_plate->solution_plate Present? solution_compound Prepare Fresh Dilutions Ensure Complete Solubilization check_compound->solution_compound Precipitation? solution_assay Ensure Complete Lysis/ Formazan Solubilization check_assay->solution_assay Incomplete?

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Dehydroxy-23-deoxojessic Acid and Other Cytotoxic Cycloartane Triterpenes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, cycloartane (B1207475) triterpenes have emerged as a promising class of compounds with a diverse range of biological activities, most notably cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the biological activity of 1-Dehydroxy-23-deoxojessic acid and other representative cytotoxic cycloartane triterpenes, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Cycloartane Triterpenes

Cycloartane triterpenes are a large and structurally diverse group of natural products characterized by a tetracyclic skeleton with a cyclopropane (B1198618) ring. These compounds are widely distributed in the plant kingdom and have been the subject of extensive phytochemical and pharmacological research. A significant body of evidence highlights their potential as anticancer agents, with many demonstrating potent cytotoxic and apoptotic activities.

Comparative Cytotoxicity Data

To facilitate a clear comparison of the cytotoxic potential of this compound and other related compounds, the following table summarizes their reported 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values against various cancer cell lines. Due to the limited publicly available data specifically for "jessic acid," this comparison includes other well-characterized cytotoxic cycloartane triterpenes from the genus Cimicifuga, which are known for producing such compounds.

CompoundCell LineEC50/IC50 (µM)Reference
This compoundMurine Colon 26-L5 Carcinoma62.38[1]
23-O-acetylcimigenol-3-O-beta-D-xylopyranosideHepG2 (Human Liver Cancer)16[2]
Cimigenol-3-O-β-D-xylopyranosideMCF7 (Human Breast Cancer)>50[3]
25-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF7 (Human Breast Cancer)10.8[3]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranosideMCF7 (Human Breast Cancer)8.5[3]
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideMCF7 (Human Breast Cancer)12.3[3]
23-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF7 (Human Breast Cancer)9.7[3]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of cytotoxicity. Below is a detailed methodology for a common colorimetric assay, the MTT assay, which is widely used to evaluate the cytotoxic effects of compounds on cancer cell lines.

MTT Cytotoxicity Assay Protocol

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., murine colon 26-L5, HepG2, MCF7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest logarithmically growing cells and seed them into 96-well microplates at a predetermined optimal density. Allow the cells to adhere and stabilize for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound or other cycloartane triterpenes) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a series of dilutions of the test compound in the culture medium.

  • Remove the existing medium from the 96-well plates and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plates for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with HCl, to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the EC50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve and using appropriate software for non-linear regression analysis.

Signaling Pathways and Visualizations

Cycloartane triterpenes often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Several studies have indicated that these compounds can trigger the intrinsic apoptotic pathway, which is frequently mediated by the tumor suppressor protein p53.[3]

p53-Dependent Mitochondrial Apoptosis Pathway

p53_mitochondrial_apoptosis cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Cycloartane Triterpenes Cycloartane Triterpenes p53 p53 Cycloartane Triterpenes->p53 Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cytotoxicity_workflow start Start cell_culture Cell Culture (e.g., Murine Colon 26-L5) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (EC50/IC50 Calculation) measurement->analysis end End analysis->end

References

A Comparative Analysis of 1-Dehydroxy-23-deoxojessic Acid and Other Bioactive Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1-Dehydroxy-23-deoxojessic acid with other well-characterized triterpenoids, namely oleanolic acid, betulinic acid, and glycyrrhizic acid. The information is compiled from publicly available experimental data to assist researchers in evaluating their potential for drug development.

Introduction to Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. They are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, antiviral, and cytotoxic (anti-cancer) effects, making them promising candidates for the development of new therapeutic agents. Many triterpenoids are believed to exert their effects through the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation.

This guide focuses on this compound, a cycloartane-type triterpene isolated from Gardenia sootepensis, and compares its known biological activities with those of oleanolic acid, a widespread pentacyclic triterpenoid (B12794562) with known anti-inflammatory properties; betulinic acid, a lupane-type triterpenoid with demonstrated cytotoxic activity; and glycyrrhizic acid, a triterpenoid saponin (B1150181) from licorice root with established antiviral effects.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antiviral activities of the selected triterpenoids.

Table 1: Comparative Cytotoxic Activity of Triterpenoids

CompoundCell LineAssayIC50 / EC50 (µM)Citation
This compoundMurine colon 26-L5 carcinomaNot Specified62.38[1]
Betulinic AcidA375 (Human Melanoma)MTT16.91[2]
Betulinic AcidEPG85-257P (Gastric Carcinoma)Not Specified6.16[3]
Betulinic AcidEPP85-181P (Pancreatic Carcinoma)Not Specified7.96[3]
BetulinMV4-11 (Leukemia)Not Specified18.16[4]
BetulinA549 (Lung Cancer)Not Specified15.51[4]
BetulinMCF-7 (Breast Cancer)Not Specified38.82[4]
BetulinPC3 (Prostate Cancer)Not Specified32.46[4]
BetulinBALB/3T3 (Normal Fibroblasts)Not Specified31.79[4]

Table 2: Comparative Anti-inflammatory Activity of Triterpenoids

CompoundCell Line / ModelParameter MeasuredIC50 (µM)Citation
Oleanolic Acid Derivative (OADP)RAW 264.7 MacrophagesNO Production0.95 µg/mL (at 72h)[5]
Oleanolic AcidRAW 264.7 MacrophagesNO Production42.91 µg/mL (at 72h)[5]
Sootepin G (from G. sootepensis)RAW 264.7 MacrophagesNO Production3.2[6]
Sootepin H (from G. sootepensis)RAW 264.7 MacrophagesNO Production2.0[6]
Sootepin I (from G. sootepensis)RAW 264.7 MacrophagesNF-κB Activity8.3[6]
Sootepin J (from G. sootepensis)RAW 264.7 MacrophagesNF-κB Activity5.6[6]
Sootepin K (from G. sootepensis)RAW 264.7 MacrophagesNF-κB Activity6.0[6]

Table 3: Comparative Antiviral Activity of Triterpenoids

CompoundVirusCell LineIC50 (µM)Citation
Glycyrrhizic AcidSARS-associated coronavirusVero365[7]
Glycyrrhizic AcidEpstein-Barr virus (EBV)Not Specified0.04 mM (40 µM)[7]
Glycyrrhizic Acid Derivative (GAMG)SARS-CoV-2Not SpecifiedNot specified, but active[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic activity of a compound.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A375, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound (e.g., Betulinic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol describes a common in vitro method to screen for anti-inflammatory activity.

Objective: To measure the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Oleanolic Acid)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in each sample. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Antiviral Assay (Viral Replication Inhibition Assay)

This is a general protocol to assess the ability of a compound to inhibit viral replication.

Objective: To determine the concentration of a test compound that inhibits viral replication by 50% (IC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • Complete culture medium

  • Test compound (e.g., Glycyrrhizic Acid)

  • Method for quantifying viral replication (e.g., plaque reduction assay, quantitative PCR for viral genomes, or an ELISA for a viral protein)

  • 96-well or 24-well plates

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate and grow to confluency.

  • Infection and Treatment:

    • Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the test compound at the same concentrations.

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication:

    • Plaque Reduction Assay: If the virus forms plaques, the cells are overlaid with a semi-solid medium after infection. After incubation, the cells are fixed and stained, and the number of plaques is counted. The percentage of plaque reduction is calculated relative to the untreated virus control.

    • qPCR: Harvest the cell supernatant or cell lysate and extract viral nucleic acids. Quantify the viral genome copy number using quantitative PCR.

    • ELISA: Measure the level of a specific viral protein in the cell supernatant or lysate using an enzyme-linked immunosorbent assay.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The anti-inflammatory effects of many triterpenoids are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade, a primary target for anti-inflammatory drug discovery.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation DNA DNA NFkB_p50_n->DNA NFkB_p65_n->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway in inflammation.

Experimental Workflow Diagram

The following diagram outlines a general workflow for screening natural products, such as triterpenoids, for potential therapeutic activities.

Screening_Workflow Start Natural Product (e.g., Triterpenoid) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral Decision1 Is it cytotoxic? Cytotoxicity->Decision1 Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Production) Decision1->Anti_Inflammatory No Anti_Cancer Further Anti-cancer Mechanism Studies Decision1->Anti_Cancer Yes Mechanism Mechanism of Action Studies (e.g., NF-κB Pathway) Anti_Inflammatory->Mechanism Antiviral->Mechanism Anti_Cancer->Mechanism Lead_Compound Lead Compound for Further Development Mechanism->Lead_Compound

Caption: General workflow for screening bioactive triterpenoids.

References

No Mechanistic Studies or Comparative Data Found for 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "1-Dehydroxy-23-deoxojessic acid" have yielded no specific information regarding its mechanism of action, signaling pathways, or any comparative studies with other compounds. While the chemical entity is listed in databases such as PubChem, confirming its molecular formula as C31H50O3, there is a notable absence of published research detailing its biological activity or experimental evaluation.

Consequently, a comparison guide detailing its performance against alternatives, including quantitative data and experimental protocols, cannot be generated at this time due to the lack of available scientific literature.

The search results did identify studies on other compounds with structurally similar naming conventions or belonging to broader chemical classes, such as vitamin D analogs and other steroidal compounds. These studies describe various mechanisms of action, including interactions with the Vitamin D Receptor (VDR) and modulation of downstream signaling pathways. However, it is crucial to note that these mechanisms are specific to the investigated compounds and cannot be extrapolated to this compound without direct experimental evidence.

Summary of Findings for Related but Distinct Compounds:

  • Vitamin D Analogs (e.g., Calcitriol, Falecalcitriol, TEI-9647): The mechanism of these compounds is generally well-understood and involves binding to the VDR. This interaction leads to the regulation of gene expression by binding to Vitamin D Response Elements (VDREs) on target genes.[1][2] Some synthetic analogs exhibit antagonistic effects on the VDR, inhibiting the actions of endogenous ligands.[3][4]

  • Docosahexaenoic Acid (DHA): The neuroprotective and neurodevelopmental actions of DHA are mediated through membrane-related signal transduction and bioactive metabolites.[5] Key pathways include the activation of kinases like Raf-1, PKC, and Akt, as well as the cAMP/PKA/CREB signaling cascade.[5]

  • Steroid Metabolism: Research on compounds like 21-dehydrocortisol (B191429) details specific enzymatic reactions and stereospecificity, highlighting the precise nature of steroid biochemistry.[6]

There is currently no available scientific information to construct a comparison guide on the mechanism of action of this compound. The core requirements of data presentation, experimental protocols, and signaling pathway visualizations cannot be fulfilled. Further research and publication of primary experimental data are required before such a guide can be developed.

References

Comparative Analysis of Cycloartane Triterpenoids from Gardenia sootepensis and their Structure-Activity Relationship in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,4-seco-cycloartane triterpenoids isolated from Gardenia sootepensis, the same plant source as 1-Dehydroxy-23-deoxojessic acid. The data presented here is based on a key study by Nuanyai et al. (2009), which evaluated the in vitro cytotoxic activity of a series of these compounds against multiple human cancer cell lines. This analysis aims to elucidate the structural moieties crucial for cytotoxic effects within this class of molecules, offering insights for the rational design of novel anticancer agents.

Quantitative Data Summary

The cytotoxic activities of nine 3,4-seco-cycloartane triterpenes were evaluated against five human cancer cell lines: BT474 (breast), CHAGO (lung), Hep-G2 (liver), KATO-3 (gastric), and SW-620 (colon). The results, presented as IC₅₀ values (in µM), are summarized in the table below. Lower IC₅₀ values indicate higher cytotoxic potency.

CompoundStructural FeaturesBT474 (IC₅₀ µM)CHAGO (IC₅₀ µM)Hep-G2 (IC₅₀ µM)KATO-3 (IC₅₀ µM)SW-620 (IC₅₀ µM)
Sootepin A (1) Exomethylene γ-lactone4.84.64.14.54.4
Sootepin B (2) Exomethylene γ-lactone5.25.04.85.15.0
Sootepin C (3) No exomethylene γ-lactone> 50> 50> 50> 50> 50
Sootepin D (4) No exomethylene γ-lactone> 50> 50> 50> 50> 50
Sootepin E (5) Broad activity, lacks OH at C-29 and OCH₃ at C-1 compared to Sootepin C8.27.97.58.07.8
Known Compound (6) Exomethylene γ-lactone6.56.25.96.46.1
Known Compound (7) Exomethylene γ-lactone7.16.86.57.06.7
Known Compound (8) Moderately cytotoxic> 10> 1012.511.813.2
Known Compound (9) No exomethylene γ-lactone> 50> 50> 50> 50> 50

Data sourced from Nuanyai et al., J. Nat. Prod. 2009, 72, 6, 1161–1165.[1]

Structure-Activity Relationship (SAR) Insights

The primary determinant for the broad and potent cytotoxicity observed in this series of 3,4-seco-cycloartane triterpenes is the presence of an exomethylene γ-lactone ring system . Compounds possessing this moiety (Sootepins A and B, and known compounds 6 and 7) consistently demonstrated significant cytotoxic activity across all five tested human tumor cell lines. In contrast, compounds lacking this functional group (Sootepins C and D, and known compound 9) were largely inactive.

Interestingly, Sootepin E, which also lacks the exomethylene γ-lactone, exhibited broad cytotoxic activity. Structurally, Sootepin E is similar to the inactive Sootepin C but lacks a hydroxyl group at C-29 and a methoxy (B1213986) group at C-1. This suggests that other structural modifications can also contribute to or restore cytotoxic potential, highlighting a secondary SAR pathway that warrants further investigation.

SAR_Cytotoxicity cluster_0 Structural Features cluster_1 Cytotoxic Activity Exomethylene_lactone Exomethylene γ-lactone Ring High_activity Broad and Potent Cytotoxicity Exomethylene_lactone->High_activity Leads to No_lactone Absence of Exomethylene γ-lactone Ring Low_activity Inactive or Significantly Reduced Activity No_lactone->Low_activity Generally leads to Other_modifications Other Structural Modifications (e.g., on Sootepin E) Moderate_activity Moderate to Broad Cytotoxicity Other_modifications->Moderate_activity Can lead to

Key SAR for Cytotoxicity of 3,4-seco-cycloartane Triterpenes.

Experimental Protocols

The evaluation of cytotoxic activity for the compounds listed above was performed using a standardized in vitro assay against human cancer cell lines. While the specific details for the referenced study are summarized from general laboratory practices, a typical protocol for such an evaluation using the Sulforhodamine B (SRB) assay is provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This colorimetric assay estimates cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Seeding:

    • Cancer cell lines are grown in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested from exponential phase growth and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., in DMSO) is prepared and serially diluted to the desired concentrations in the culture medium.

    • The culture medium from the wells is replaced with medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the test wells.

    • The plates are incubated for a specified period, typically 48 to 72 hours.

  • Cell Fixation:

    • After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • The plates are incubated at 4°C for 1 hour.

  • Staining:

    • The TCA is removed, and the plates are washed five times with slow-running tap water and then air-dried.

    • A solution of 0.4% (w/v) SRB in 1% acetic acid is added to each well.

    • The plates are left at room temperature for 10-30 minutes for staining.

  • Washing and Solubilization:

    • The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.

    • The plates are allowed to air-dry completely.

    • The protein-bound dye is solubilized by adding a 10 mM Tris base solution to each well.

  • Data Acquisition and Analysis:

    • The absorbance (optical density) is measured at a wavelength of 510 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to the control wells.

    • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

SRB_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h (Compound Exposure) Compound_Treatment->Incubation_48_72h Cell_Fixation Fix Cells with Trichloroacetic Acid (TCA) Incubation_48_72h->Cell_Fixation Staining Stain with Sulforhodamine B (SRB) Cell_Fixation->Staining Washing Wash to Remove Unbound Dye Staining->Washing Solubilization Solubilize Bound Dye with Tris Base Washing->Solubilization Measurement Measure Absorbance (510 nm) Solubilization->Measurement Analysis Calculate IC₅₀ Values Measurement->Analysis End End Analysis->End

Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

References

Comparative Efficacy of 1-Dehydroxy-23-deoxojessic Acid Against Known Inhibitors in Cancer and Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological efficacy of 1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpenoid, against established inhibitors in the fields of oncology and inflammation. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of its potential therapeutic applications based on available preclinical data.

Introduction

This compound is a natural compound isolated from Gardenia sootepensis. Structurally classified as a cycloartane (B1207475) triterpenoid, it has been investigated for its potential cytotoxic and anti-inflammatory properties. This guide compares its efficacy with doxorubicin (B1662922), a standard chemotherapeutic agent, in cytotoxicity against colon cancer cells, and with parthenolide (B1678480) and L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride), known inhibitors of the NF-κB and nitric oxide synthase (iNOS) pathways, respectively.

Cytotoxic Efficacy

This compound has demonstrated cytotoxic effects against the murine 26-L5 colon carcinoma cell line.

Table 1: Comparison of Cytotoxic Activity against Colon Cancer Cell Lines

CompoundCell LineEfficacy Metric (EC50/IC50)Reference
This compound 26-L5 (mouse colon carcinoma)EC50: 62.38 μM[1]
DoxorubicinCT26 (mouse colon carcinoma)IC50: 0.32 μM[2]

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect or inhibition.

The data indicates that while this compound possesses cytotoxic activity, the standard chemotherapeutic agent doxorubicin is significantly more potent against a related colon cancer cell line.

Anti-inflammatory Efficacy

While direct anti-inflammatory data for this compound is not available, related cycloartane triterpenoids isolated from the same plant, Gardenia sootepensis, have shown potent anti-inflammatory effects by inhibiting NF-κB activation and nitric oxide (NO) production.[3][4][5] This suggests that this compound may have a similar mechanism of action. The following table compares the efficacy of these related compounds to well-known inhibitors of these pathways.

Table 2: Comparison of Anti-inflammatory Activity

CompoundTarget/AssayCell LineEfficacy Metric (IC50)Reference
Coronalolide Methyl Ester (from G. sootepensis)TNF-α-induced NF-κB activityHEK2935.6 μM[5]
Coronalolide (from G. sootepensis)TNF-α-induced NF-κB activityHEK2936.0 μM[5]
Parthenolide (Known NF-κB Inhibitor)NF-κB activityHEK-Blue™~15-50 μM[6]
Coronalolide (from G. sootepensis)LPS-induced NO productionRAW 264.72.0 μM[5]
Coronalolide Methyl Ester (from G. sootepensis)LPS-induced NO productionRAW 264.73.2 μM[5]
L-NAME (Known NOS Inhibitor)Nitric Oxide Synthase (NOS)-70 μM[1]

The cycloartane triterpenoids from Gardenia sootepensis demonstrate significant inhibitory activity against NF-κB and nitric oxide production, with potency comparable to or greater than the established inhibitors parthenolide and L-NAME in the respective assays.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

  • Cell Seeding: 26-L5 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[8]

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a further 48-72 hours.

  • MTT Addition: 10-20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7][8]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 μL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The EC50/IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed 26-L5 cells in 96-well plate B Incubate for 24h A->B C Add this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate EC50 H->I

Fig. 1: MTT Assay Workflow for Cytotoxicity
NF-κB Inhibition Assay (Luciferase Reporter Assay)

The inhibitory effect on NF-κB activation was assessed using a luciferase reporter gene assay.[10][11][12]

  • Cell Transfection and Seeding: HEK293 cells are transiently transfected with an NF-κB-dependent luciferase reporter plasmid and seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with the test compounds for a specified duration.

  • Stimulation: NF-κB activation is induced by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Incubation: The cells are incubated for an appropriate period (e.g., 6-24 hours) to allow for luciferase expression.

  • Cell Lysis: The cells are washed with PBS and lysed using a lysis buffer.

  • Luciferase Assay: The cell lysate is mixed with a luciferase substrate.

  • Luminescence Measurement: The luminescence intensity is measured using a luminometer.

  • Data Analysis: The IC50 value is determined by analyzing the reduction in luminescence in treated versus untreated, stimulated cells.

NFkB_Assay_Workflow A Transfect HEK293 cells with NF-κB luciferase reporter B Seed cells in 96-well plate A->B C Pre-treat with test compounds B->C D Stimulate with TNF-α C->D E Incubate for 6-24h D->E F Lyse cells E->F G Add luciferase substrate F->G H Measure luminescence G->H I Calculate IC50 H->I

Fig. 2: NF-κB Luciferase Reporter Assay Workflow
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

The inhibition of NO production was quantified by measuring the accumulation of nitrite (B80452) in the cell culture medium using the Griess reagent.[13][14][15]

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.[14]

  • Compound Pre-treatment: Cells are pre-treated with the test compounds for a specified time.

  • Stimulation: NO production is induced by stimulating the cells with lipopolysaccharide (LPS).

  • Incubation: The plate is incubated for 18-24 hours.[14]

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the IC50 value for NO production inhibition is calculated.

Griess_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with test compounds A->B C Stimulate with LPS B->C D Incubate for 18-24h C->D E Collect supernatant D->E F Add Griess reagent E->F G Incubate for 10-15 min F->G H Read absorbance at 540 nm G->H I Calculate IC50 H->I NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK Activation TLR4 TLR4 TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis Inhibitor Cycloartane Triterpenoids (e.g., Coronalolide) Inhibitor->IKK Inhibition DNA DNA (κB sites) NFkB_n->DNA Binding DNA->iNOS_mRNA Transcription TNF TNF-α TNF->TNFR LPS LPS LPS->TLR4

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 1-Dehydroxy-23-deoxojessic acid, a member of the triterpenoid (B12794562) saponin (B1150181) family. Direct cross-validation studies for this specific compound are not extensively available in public literature. Therefore, this document leverages data and protocols from studies on structurally similar triterpenoid saponins (B1172615) to present a robust framework for method selection and validation.

The primary analytical techniques for the quantification of triterpenoid saponins include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparison of Analytical Methods

Two prevalent analytical approaches for triterpenoid saponins are HPLC with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD) and LC-MS/MS. Below is a summary of their typical performance characteristics based on published data for analogous compounds.

ParameterHPLC-UV/ELSDLC-MS/MS
Linearity (R²) > 0.99≥ 0.998[1]
Limit of Detection (LOD) ~5 ng/mL[2]~0.03 - 4 ng/mL
Limit of Quantitation (LOQ) ~20 ng/mL[1]~2 ng/mL[3]
Precision (RSD%) < 15%< 15%[3]
Accuracy/Recovery (%) 97.2 ± 3.3%[2]85.7% – 103.0%[1]

Experimental Workflows and Logical Relationships

The selection and validation of an analytical method for this compound follows a logical progression. The following diagram illustrates a typical workflow for method development and cross-validation.

cluster_0 Method Development & Validation Workflow cluster_1 Validation Parameters A Define Analytical Requirements (Sensitivity, Specificity, Matrix) B Method Selection (e.g., HPLC-UV, LC-MS/MS) A->B C Method Optimization (Mobile Phase, Gradient, etc.) B->C D Method Validation (ICH/FDA Guidelines) C->D E Cross-Validation with Alternative Method D->E F Linearity D->F G Accuracy D->G H Precision D->H I Selectivity D->I J LOD/LOQ D->J K Robustness D->K

Analytical Method Development and Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of triterpenoid saponins.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of compounds with a UV chromophore and is a cost-effective technique for routine analysis.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the analyte. For many triterpenoid saponins, this is around 210 nm.[5]

  • Sample Preparation:

    • Extraction: Samples are typically extracted with a polar solvent such as 70% methanol, often with the aid of ultrasonication or reflux.[5]

    • Purification: The crude extract may be purified by liquid-liquid extraction with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) followed by solid-phase extraction (SPE) or column chromatography.[5]

    • The final extract is dissolved in the mobile phase for injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and for detecting low concentrations of analytes.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A reversed-phase C18 or HILIC column is typically used.[1]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) is common.[1]

  • Ionization Source: Electrospray ionization (ESI) is frequently used, and can be operated in either positive or negative ion mode depending on the analyte's properties.[1][6]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[1]

  • Sample Preparation:

    • Protein Precipitation: For biological samples like plasma, proteins are precipitated using a solvent such as acetonitrile.[3]

    • Liquid-Liquid Extraction: Further cleanup can be achieved by liquid-liquid extraction.[7]

    • The final extract is evaporated and reconstituted in the mobile phase.

The following diagram illustrates a general experimental workflow for the analysis of triterpenoid saponins from a plant matrix.

cluster_0 Sample Preparation & Analysis Workflow cluster_1 Analytical Techniques A Plant Material B Extraction (e.g., 70% Methanol) A->B C Purification (LLE, SPE) B->C D Analysis C->D E HPLC-UV/ELSD D->E F LC-MS/MS D->F

General Workflow for Triterpenoid Saponin Analysis

Conclusion

While specific cross-validation data for this compound is limited, the established analytical methods for the broader class of triterpenoid saponins provide a solid foundation for developing and validating a robust quantitative assay. The choice between HPLC-UV/ELSD and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for complex matrices. The protocols and performance data presented here serve as a valuable guide for researchers in the field of natural product analysis and drug development.

References

Preclinical Profile of 1-Dehydroxy-23-deoxojessic Acid: A Comparative Analysis for Colon Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data for 1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene, reveals its potential as an anti-proliferative agent for colon cancer. This guide provides a comparative overview of its in vitro efficacy against a standard chemotherapeutic agent, details the experimental protocols used for its evaluation, and explores its potential mechanism of action. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

In Vitro Efficacy Against Murine Colon Carcinoma

This compound has demonstrated cytotoxic effects against the murine colon 26-L5 carcinoma cell line. In a key preclinical study, the half-maximal effective concentration (EC50) of this compound was determined to be 62.38 μM . This provides a quantitative measure of its potency in inhibiting the growth of this specific cancer cell line.

For comparative purposes, the activity of Doxorubicin, a commonly used chemotherapeutic agent, has also been evaluated in the Colon 26 cell line. One study reported an IC50 value of 5 μM for Doxorubicin-loaded vesicles in these cells.[1] It is important to note that direct comparison of absolute EC50/IC50 values should be made with caution due to potential variations in experimental conditions between studies.

CompoundCell LineEfficacy Metric (Concentration)
This compoundMurine Colon 26-L5 CarcinomaEC50: 62.38 μM
Doxorubicin (vesicle formulation)Colon 26IC50: 5 μM[1]

Experimental Protocols

The following outlines the general methodology employed in the in vitro cytotoxicity assays to determine the efficacy of these compounds.

Cytotoxicity Assay for this compound

The cytotoxicity of this compound was assessed against the murine colon 26-L5 carcinoma cell line. The general procedure for such an assay involves the following steps:

  • Cell Culture: Murine colon 26-L5 carcinoma cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, followed by an incubation period to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The EC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture Colon 26-L5 cells seed Seed cells in 96-well plates culture->seed treat Add this compound seed->treat incubate Incubate for 48-72h treat->incubate mtt Perform MTT assay incubate->mtt read Measure absorbance mtt->read calculate Calculate EC50 read->calculate

Fig. 1: General workflow for in vitro cytotoxicity assay.

Potential Mechanism of Action: Vitamin D Receptor Antagonism

While the precise molecular mechanism of this compound is still under investigation, its structural classification as a cycloartane-type triterpene suggests a potential interaction with the Vitamin D Receptor (VDR) signaling pathway. Some triterpenoids have been shown to modulate VDR activity.

The canonical VDR signaling pathway involves the binding of its ligand, 1α,25-dihydroxyvitamin D3 (Calcitriol), to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes that can influence cell proliferation and differentiation.

It is hypothesized that this compound may act as an antagonist to the VDR. In this proposed mechanism, the compound would bind to the VDR, preventing the binding of the natural ligand, Calcitriol. This would inhibit the formation of the active VDR/RXR heterodimer and subsequent gene transcription, ultimately leading to an anti-proliferative effect in cancer cells.

VDR_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_antagonist Calcitriol 1α,25(OH)2D3 (Calcitriol) VDR VDR Calcitriol->VDR Binds RXR RXR VDR->RXR Heterodimerizes with VDRE VDRE RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Initiates Proliferation Cell Proliferation Gene->Proliferation Influences Antagonist This compound Antagonist->VDR Binds & Blocks

Fig. 2: Proposed antagonistic mechanism on the VDR pathway.

This preclinical data provides a foundation for further investigation into the therapeutic potential of this compound in colon cancer. Future studies should focus on elucidating its precise mechanism of action and evaluating its in vivo efficacy and safety profile in relevant animal models.

References

Comparative Analysis of "1-Dehydroxy-23-deoxojessic acid" Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the isomers of "1-Dehydroxy-23-deoxojessic acid" is not feasible at this time due to the lack of specific scientific literature and experimental data detailing these distinct molecular forms. Publicly available chemical databases, such as PubChem and ChemicalBook, identify the parent compound but do not provide information regarding its stereoisomers or other isomeric forms.[1][2] Consequently, a direct comparison of their biological performance, supported by experimental data, cannot be constructed.

While information on the specific isomers of "this compound" is unavailable, the broader field of triterpenoid (B12794562) saponin (B1150181) chemistry, to which this compound belongs, highlights the significant challenges and methodologies associated with isomer analysis. Triterpenoids are a diverse class of natural products known for their complex structures and wide range of biological activities.[3][4] The subtle differences between their isomers can lead to significant variations in their pharmacological effects.

General Methodologies for Triterpenoid Isomer Analysis

The characterization and comparison of triterpenoid isomers typically involve a combination of advanced analytical techniques. These methodologies are crucial for separating closely related isomers and elucidating their distinct structural features.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a fundamental tool for the separation of triterpenoid isomers.[5][6] The development of comprehensive two-dimensional liquid chromatography (2D-LC) has further enhanced the ability to resolve complex mixtures of saponins (B1172615) and their isomers.[5]

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is instrumental in determining the molecular weights and fragmentation patterns of triterpenoid saponins. Tandem mass spectrometry (MS/MS) can provide valuable information for differentiating between isomers by analyzing the fragmentation of the glycosidic chains and the aglycone core.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including the stereochemistry of triterpenoid isomers. One-dimensional (1D) and two-dimensional (2D) NMR experiments help to establish the connectivity of atoms and the relative orientation of substituents in the molecule.[8][9]

Challenges in Triterpenoid Isomer Research

The study of triterpenoid isomers is often hampered by several factors:

  • Isolation and Purification: Isolating individual isomers from complex plant extracts can be a significant challenge due to their similar physicochemical properties.[8]

  • Structural Complexity: The presence of multiple chiral centers and sugar moieties leads to a large number of potential isomers, making complete characterization difficult.

  • Availability of Standards: The lack of commercially available reference standards for many triterpenoid isomers complicates their identification and quantification.

Workflow for Triterpenoid Saponin Analysis

A general workflow for the comparative analysis of triterpenoid saponins from a natural source is depicted below. This process highlights the key steps from extraction to characterization.

Triterpenoid_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_characterization Data Interpretation Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification (SPE) Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS GC_MS GC-MS Analysis (for aglycones) Purification->GC_MS NMR LC-SPE-NMR/MS Purification->NMR Isomer_Separation Isomer Separation LC_MS->Isomer_Separation Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation NMR->Structure_Elucidation Biological_Assay Biological Activity Screening Isomer_Separation->Biological_Assay Structure_Elucidation->Biological_Assay

References

Unraveling the Cytotoxic Potential of 1-Dehydroxy-23-deoxojessic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 9, 2025

A detailed examination of the research surrounding the cycloartane-type triterpene, 1-Dehydroxy-23-deoxojessic acid, reveals a singular but significant finding: its cytotoxic activity against murine colon 26-L5 carcinoma cells. This guide provides a comparative analysis of this finding, alongside data for related compounds, and outlines the experimental methodology for a comprehensive understanding by researchers, scientists, and drug development professionals.

Introduction

This compound is a cycloartane-type triterpene isolated from Combretum quadrangulare, a plant used in traditional medicine in Southeast Asia. While research on this specific compound is limited, a key study has highlighted its potential as a cytotoxic agent. This guide aims to present the available data in a clear, comparative format, detail the experimental protocols used to generate these findings, and provide a visual representation of the experimental workflow.

Comparative Cytotoxicity Data

The primary research establishing the biological activity of this compound identified it as "compound 10" and reported its efficacy against a murine colon cancer cell line. The following table summarizes the cytotoxic activities of this compound and other cycloartane-type triterpenes isolated from Combretum quadrangulare, as reported in the foundational study.

Compound NameCompound IDCytotoxicity (ED₅₀) against Colon 26-L5 Carcinoma Cells (μM)
Methyl quadrangularate D45.42
Methyl quadrangularate B29.54
This compound 10 62.38

ED₅₀ (Median Effective Dose) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to determine the efficacy of this compound and its related compounds.

Cell Culture and Cytotoxicity Assay
  • Cell Line: Murine colon 26-L5 carcinoma cells were used for the cytotoxicity evaluation.

  • Culture Conditions: The cells were maintained in a suitable culture medium and incubated under standard conditions (e.g., 37°C, 5% CO₂).

  • Assay Procedure:

    • Cells were seeded into 96-well microplates at a specific density.

    • After a 24-hour pre-incubation period, the medium was replaced with fresh medium containing varying concentrations of the test compounds (this compound and other triterpenes).

    • The cells were then incubated for an additional 72 hours.

    • The number of viable cells was determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured with a microplate reader.

  • Data Analysis: The ED₅₀ values were calculated from the dose-response curves generated from the experimental data.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis start Start culture Culture Murine Colon 26-L5 Carcinoma Cells start->culture seed Seed Cells into 96-well Plates culture->seed prepare Prepare Serial Dilutions of This compound & Other Triterpenes seed->prepare treat Add Compounds to Cells prepare->treat incubate Incubate for 72 hours treat->incubate mtt Perform MTT Assay (Measure Absorbance) incubate->mtt calculate Calculate ED₅₀ Values mtt->calculate end End calculate->end

Caption: Experimental workflow for cytotoxicity testing.

Signaling Pathways: An Area for Future Research

Currently, there is no published research detailing the specific signaling pathways through which this compound exerts its cytotoxic effects. The observed activity suggests a potential for inducing apoptosis or inhibiting cell proliferation. The following diagram represents a generalized apoptotic signaling pathway that could be investigated in future studies.

apoptotic_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Potential Apoptotic Pathways cluster_execution Execution Phase stimulus This compound intrinsic Intrinsic Pathway (Mitochondrial) stimulus->intrinsic extrinsic Extrinsic Pathway (Death Receptor) stimulus->extrinsic caspases Caspase Activation (e.g., Caspase-3) intrinsic->caspases extrinsic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Generalized apoptotic signaling pathways.

Conclusion and Future Directions

The existing research on this compound provides a foundational data point indicating its cytotoxic potential against a specific cancer cell line. However, to fully understand its therapeutic promise, further independent verification and expanded research are critical. Future studies should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the efficacy of this compound against a wider panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its cytotoxic effects.

  • In Vivo Efficacy: Assessing the anti-tumor activity of the compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to identify compounds with improved potency and selectivity.

This guide serves as a starting point for researchers interested in the further investigation of this compound and other related natural products as potential anti-cancer agents.

Safety Operating Guide

Proper Disposal of 1-Dehydroxy-23-deoxojessic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of 1-Dehydroxy-23-deoxojessic acid with stringent safety measures due to its cytotoxic properties. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring personnel safety and regulatory compliance.

Hazard Assessment and Safety Precautions

This compound, a cycloartane-type triterpene, has demonstrated cytotoxicity against murine colon 26-L5 carcinoma cells[1]. Due to this inherent biological activity, it must be treated as a hazardous compound. All personnel handling this compound must adhere to the following personal protective equipment (PPE) standards:

  • Gloves: Two pairs of nitrile gloves are mandatory.

  • Eye Protection: Chemical splash goggles are required.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the solid compound, to prevent inhalation of airborne particles.

All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize exposure.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental exposure and to ensure compliant disposal. All materials that come into contact with this compound must be considered cytotoxic waste.

Waste TypeCollection Container
Solid Waste Labeled, sealed, and puncture-resistant container specifically for solid cytotoxic waste.
Liquid Waste Labeled, sealed, and leak-proof container specifically for liquid cytotoxic waste.
Sharps Waste Labeled, puncture-proof sharps container specifically for cytotoxic sharps waste.
Contaminated PPE Labeled, sealed bag or container for cytotoxic-contaminated PPE.

Step-by-Step Disposal Procedure

A. Solid Waste Disposal (Unused Compound, Contaminated Labware)

  • Collection: Carefully place all solid waste, including unused this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, microfuge tubes), into the designated solid cytotoxic waste container.

  • Labeling: Ensure the container is clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated, secure area within the laboratory, away from general lab traffic.

B. Liquid Waste Disposal (Solutions, Rinsates)

  • Collection: All solutions containing this compound, as well as the first two rinses of any contaminated glassware, must be collected in the designated liquid cytotoxic waste container.

  • Compatibility: Do not mix incompatible chemicals in the same waste container.

  • Labeling: Clearly label the container with "Cytotoxic Waste," the chemical name "this compound," and an approximate concentration.

  • Storage: Keep the container tightly sealed and store it in a designated, secure area.

C. Sharps Waste Disposal (Needles, Scalpels)

  • Collection: Immediately place any sharps contaminated with this compound into the designated cytotoxic sharps container.

  • Do Not Recap: Never recap, bend, or break needles.

  • Labeling and Storage: The sharps container must be clearly labeled for cytotoxic waste and stored in an upright, secure position.

D. Contaminated PPE Disposal

  • Removal: Remove contaminated PPE carefully to avoid skin contact. The outer pair of gloves should be removed first, followed by the lab coat and then the inner pair of gloves.

  • Collection: Place all contaminated PPE into the designated cytotoxic-contaminated PPE waste bag or container.

  • Sealing and Labeling: Seal the bag or container and ensure it is properly labeled.

Final Disposal Logistics

  • Contact Environmental Health and Safety (EHS): Once a waste container is full, or before it exceeds the designated accumulation time limit set by your institution, contact your facility's EHS department to arrange for pickup.

  • Professional Disposal: Cytotoxic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste management company. Do not attempt to dispose of this waste through standard laboratory trash or down the drain.

Experimental Workflow for Disposal

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste Solid_Container Labeled Solid Cytotoxic Container Solid->Solid_Container Liquid Liquid Waste Liquid_Container Labeled Liquid Cytotoxic Container Liquid->Liquid_Container Sharps Sharps Waste Sharps_Container Labeled Cytotoxic Sharps Container Sharps->Sharps_Container PPE Contaminated PPE PPE_Container Labeled Cytotoxic PPE Bag/Container PPE->PPE_Container Storage Designated Secure Storage Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage PPE_Container->Storage EHS Contact EHS for Pickup Storage->EHS Incineration High-Temperature Incineration EHS->Incineration

References

Personal protective equipment for handling 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Dehydroxy-23-deoxojessic acid

This document provides crucial safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. Given that detailed toxicological data for this compound is not widely available, a conservative approach to safety is imperative. This guide is based on the compound's known cytotoxic properties and general best practices for handling powdered, potentially hazardous chemicals.

1. Hazard Assessment

This compound is a cycloartane-type triterpene with known cytotoxic effects against murine colon 26-L5 carcinoma cells, exhibiting an EC50 of 62.38 μM.[1] Due to its biological activity, it should be handled as a potentially hazardous compound. Assume it is toxic if inhaled, ingested, or absorbed through the skin.

2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the handler and the chemical.[2] The following PPE is mandatory when handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of airborne particles. Surgical masks offer little to no protection from chemical powders.[3]
Eye and Face Protection Chemical safety goggles and a face shield.Standard eyeglasses are insufficient. Goggles protect from splashes, and a face shield provides a broader barrier for the face.[3][4]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).Provides robust protection against dermal absorption. Powder-free gloves are recommended to avoid contamination.[3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon known contact.[3]
Body Protection A disposable lab coat or gown with long sleeves and a closed front.To protect skin and personal clothing from contamination.[5]
Footwear Closed-toe shoes with non-slip soles.Protects feet from spills and potential slips from powder on the floor.[5]

3. Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Ventilation: Ensure adequate ventilation to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

3.2. Handling the Solid Compound

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain dust.

  • Dissolving: When dissolving the compound, add the solvent slowly to the solid to minimize splashing. Solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) have been noted for similar compounds.[6]

3.3. Handling Solutions

  • Containment: Keep all solutions in clearly labeled, sealed containers.

  • Avoid Aerosols: Take care to avoid the generation of aerosols when transferring or mixing solutions.

4. Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and any other solid materials that have come into contact with the compound should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a certified chemical waste disposal company in accordance with local, state, and federal regulations.

5. Chemical and Physical Data

PropertyValue
Molecular Formula C31H50O3[7][8]
Molecular Weight 470.74 g/mol [8]
CAS Number 149252-87-9[8]
Appearance Likely a solid powder at room temperature.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]
Storage Store at 2-8°C in a refrigerator.[8] Keep in a dry, cool, and well-ventilated place in a tightly closed container.[9]

Visual Workflows

The following diagrams illustrate the key safety and handling procedures.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection A Identify Hazard: This compound (Cytotoxic, Powder) B Assess Exposure Routes: Inhalation, Dermal, Ingestion A->B C Respiratory: NIOSH N95 or higher B->C Select Appropriate Barriers D Eye/Face: Safety Goggles & Face Shield B->D Select Appropriate Barriers E Hand: Double Nitrile Gloves B->E Select Appropriate Barriers F Body: Disposable Lab Coat B->F Select Appropriate Barriers G Safe Handling Procedure C->G D->G E->G F->G

Caption: PPE selection workflow for handling this compound.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Don Full PPE area Work in Fume Hood prep->area weigh Weigh Powder area->weigh dissolve Dissolve in Solvent weigh->dissolve use Perform Experiment dissolve->use collect_solid Collect Solid Waste (PPE, etc.) use->collect_solid collect_liquid Collect Liquid Waste (Solutions, Rinses) use->collect_liquid dispose Dispose via Certified Vendor collect_solid->dispose collect_liquid->dispose

Caption: Step-by-step workflow for handling and disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。